Product packaging for Spiro[cyclohexane-1,3'-indoline] HCl(Cat. No.:)

Spiro[cyclohexane-1,3'-indoline] HCl

Cat. No.: B7951726
M. Wt: 223.74 g/mol
InChI Key: HBFFWXPAZNMUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background on Spirocyclic Compounds and Indoline (B122111) Derivatives in Organic Chemistry

Spirocyclic compounds are molecules characterized by at least two rings connected by a single common atom, known as the spiro atom. wikipedia.orgqmul.ac.uk This arrangement imparts a distinct three-dimensional geometry and conformational rigidity compared to their linear or fused-ring counterparts. rsc.orgnih.gov The rigidity of the spiro junction can be advantageous in drug design, as it limits the conformational mobility of the molecule, potentially leading to higher selectivity and binding affinity for biological targets. nih.gov Spiro compounds can be carbocyclic, containing only carbon atoms in the rings, or heterocyclic, where one or more ring atoms are non-carbon elements. wikipedia.org

Indoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many indole (B1671886) alkaloids and synthetic pharmaceuticals. researchgate.net The indoline scaffold is a reduced form of indole and is a privileged structure in medicinal chemistry. Spiroindolines, which combine the features of both spirocycles and indolines, are particularly important. rsc.orgnih.gov These compounds are found in a wide array of biologically significant natural alkaloids and exhibit diverse reactivity, making them valuable precursors for other complex heterocycles. rsc.orgnih.govrsc.org The spiro atom is often located at the C2 or C3 position of the indoline ring, leading to C2-spirocyclic indolines or C3-spirocyclic indolines, respectively. rsc.org

The Unique Architectural Features and Chirality Aspects of Spiro[cyclohexane-1,3'-indoline] (B1315622) HCl

Spiro[cyclohexane-1,3'-indoline] HCl possesses a distinctive molecular architecture defined by the spiro-fusion of a cyclohexane (B81311) ring to the C3 position of an indoline moiety. This creates a quaternary carbon center at the junction, which is a key structural feature. The hydrochloride salt form indicates that the basic nitrogen atom of the indoline ring is protonated.

Key Architectural Features:

Three-Dimensionality: The spiro linkage forces the two rings into perpendicular planes, resulting in a well-defined and rigid three-dimensional shape.

Conformational Restriction: Compared to more flexible linear molecules, the rotation around the spiro center is highly restricted. This rigidity can reduce the entropic penalty upon binding to a biological target.

Scaffold for Derivatization: The cyclohexane and indoline rings offer multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives with tailored properties.

Chirality Aspects: The spiro atom in Spiro[cyclohexane-1,3'-indoline] is a stereocenter. The presence of this and potentially other chiral centers on the rings means the molecule can exist as multiple stereoisomers. For the closely related spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) systems, the development of enantioselective and diastereoselective synthetic methods has been a major focus of research. nih.govnih.gov Organocatalytic cascade reactions, for instance, have been employed to synthesize derivatives with multiple contiguous chiral centers in high yield and with excellent enantioselectivity (>99% ee). nih.govnih.gov The ability to control the absolute configuration of these stereocenters is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Below is a data table summarizing the key properties of the parent compound.

PropertyValueSource
Chemical Formula C₁₃H₁₈ClN bldpharm.com
Molecular Weight 223.74 g/mol bldpharm.com
Parent Compound Spiro[cyclohexane-1,3'-[3H]indole] nih.gov
Parent Formula C₁₃H₁₅N nih.gov
Parent Mol. Weight 185.26 g/mol nih.gov
Spiro Atom C3 of the indoline ring rsc.org

Overview of Key Research Areas and Methodological Advancements Pertaining to this compound

Research surrounding the Spiro[cyclohexane-1,3'-indoline] scaffold is primarily concentrated on the development of novel and efficient synthetic methodologies. The construction of the spirocyclic core, particularly the quaternary carbon at the C3-position of the indoline, presents a significant synthetic challenge. rsc.orgrsc.org

Key Research Areas:

Asymmetric Synthesis: A major goal is the development of stereoselective methods to control the chirality of the spiro center and other stereocenters in the molecule. Organocatalysis has emerged as a powerful tool, with catalysts like (R)-diphenylprolinol silyl (B83357) ether being used in tandem Michael/aldol (B89426) reactions to produce spiro[cyclohexane-1,3'-indolin]-2'-one derivatives with high enantiomeric excess. nih.govresearchgate.net

Cascade Reactions: One-pot multi-component reactions and cascade (or domino) reactions are highly sought after for their efficiency and atom economy. researchgate.net These reactions allow for the construction of complex molecular architectures from simple starting materials in a single operation. For example, the reaction of 3-olefinic oxindoles with pentane-1,5-dialdehyde can generate the spiro[cyclohexane-1,3'-indolin]-2'-one core through a Michael/aldol cascade. nih.govnih.gov

Oxidative Cyclization: Oxidative radical cyclization methods have been developed for the synthesis of related spiroindolinediones. For instance, the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides can yield spiro[cyclohexane-1,3'-indoline]-2,2'-diones in a one-pot process. researchgate.net

Synthesis of Derivatives: Researchers are actively exploring the synthesis of various derivatives by modifying the indoline or cyclohexane rings. This includes the introduction of different substituents to modulate the electronic and steric properties of the molecule, such as in spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid. bldpharm.com

Methodological Advancements: Recent advancements focus on creating milder, more efficient, and environmentally friendly synthetic protocols. This includes the use of organocatalysis to avoid heavy metals and the development of one-pot procedures to reduce waste and purification steps. nih.govplu.mx The synthesis of spiro[cyclohexane-1,3'-indoline]-2',4-diones has been achieved through a multi-step pathway starting from 3-chloromethylene-2-indolones and Danishefsky's diene. researchgate.netplu.mx

The table below summarizes some synthetic approaches for related spiro[cyclohexane-1,3'-indoline] structures.

Synthetic MethodPrecursorsProduct TypeKey Features
Organocatalytic Michael/Aldol Cascade 3-Olefinic oxindoles, Pentane-1,5-dialSpiro[cyclohexane-1,3'-indolin]-2'-oneHigh enantioselectivity (>99% ee), creates multiple stereocenters. nih.govnih.gov
Diels-Alder/Reduction Sequence 3-Chloromethylene-2-indolones, Danishefsky's dieneSpiro[cyclohexane-1,3'-indoline]-2',4-dioneMulti-step synthesis involving cycloaddition and reduction. researchgate.netplu.mx
Oxidative Radical Cyclization N-aryl-N-methyl-2-oxocyclohexane-1-carboxamidesSpiro[cyclohexane-1,3'-indoline]-2,2'-dioneOne-pot reaction with a short reaction time. researchgate.net

Scope and Objectives of Academic Investigations Focused on this compound

Academic investigations into this compound and its analogues are driven by both fundamental and applied scientific objectives. The unique structural and stereochemical properties of this class of compounds make them attractive targets for synthetic chemists and subjects for theoretical study.

Primary Objectives:

Exploration of Chemical Space: A fundamental goal is to synthesize novel spiroheterocyclic structures to expand the known chemical space. researchgate.net This involves designing and executing new synthetic routes to access previously inaccessible derivatives. nih.govrsc.org

Development of Synthetic Methodology: A significant portion of research is dedicated to creating robust, efficient, and stereoselective synthetic methods. rsc.org The challenges associated with constructing the spiro-quaternary center serve as a platform for innovation in synthetic organic chemistry. nih.govnih.gov

Elucidation of Structure-Property Relationships: Researchers aim to understand how modifications to the spiro[cyclohexane-1,3'-indoline] scaffold affect its physicochemical properties. This includes studying the impact of substituents on conformational stability, electronic properties, and reactivity.

Foundation for Medicinal Chemistry: While this article excludes direct discussion of biological activity, a primary motivator for the synthesis of these compounds is their potential as scaffolds in drug discovery. nih.govresearchgate.net The rigid framework is considered an excellent template for designing specific inhibitors or modulators of biological targets. nih.govnih.gov Academic studies focus on creating libraries of these compounds, which can then be screened for various pharmacological activities in subsequent research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN B7951726 Spiro[cyclohexane-1,3'-indoline] HCl

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclohexane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-8-13(9-5-1)10-14-12-7-3-2-6-11(12)13;/h2-3,6-7,14H,1,4-5,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFFWXPAZNMUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro Cyclohexane 1,3 Indoline Hcl and Its Congeners

Classic Approaches to Spiro[cyclohexane-1,3'-indoline] (B1315622) HCl Scaffold Construction

Traditional methods for constructing the spiro[cyclohexane-1,3'-indoline] skeleton have relied on foundational reactions in heterocyclic chemistry, adapted to create the characteristic spirocyclic junction. These approaches often involve intramolecular cyclization of cleverly designed precursors.

Cyclization Reactions Utilizing Tryptamine (B22526) and Related Precursors

Tryptamine and its derivatives are common starting materials for the synthesis of indole-containing structures, including spiroindolines. These methods typically involve the dearomative spirocyclization of the indole (B1671886) moiety. One strategy employs tryptamine-derived isocyanides, which can undergo a cascade reaction to form the spirocyclic system. For instance, an efficient manganese(III)-promoted cascade reaction of tryptamine-derived isocyanides with arylboronic acids has been described, proceeding through a radical addition/spirocyclization pathway to afford spiroindolines in good yields under mild conditions. rsc.org

In another approach, tryptamine-derived isocyanides react with α-diazo esters in the presence of an iron catalyst. nih.govacs.org This process involves a carbene transfer to the isocyanide, forming a ketenimine intermediate that undergoes a spontaneous dearomative spirocyclization. nih.govacs.org The resulting spiroindolenines can then be reduced in situ, for example with sodium borohydride (B1222165) (NaBH₄), to yield the corresponding spiroindolines. nih.gov This cascade reaction has been utilized as a key step in the formal total synthesis of several monoterpenoid indole alkaloids. nih.gov

Palladium catalysis has also been employed to facilitate the spirocyclization of tryptamine derivatives. Tosyl-tryptamine derivatives react with propargyl carbonates in the presence of a palladium catalyst to give spiro-fused indolines and piperidines. nih.gov The reaction proceeds at ambient temperature and provides a rapid entry into these complex scaffolds. nih.gov

Precursor TypeReagentsCatalystKey FeaturesRef
Tryptamine-derived isocyanideArylboronic acidMn(OAc)₃Radical addition/spirocyclization cascade rsc.org
Tryptamine-derived isocyanideα-Diazo ester, NaBH₄Bu₄N[Fe(CO)₃NO]Carbene transfer/spirocyclization/reduction nih.gov
Tosyl-tryptaminePropargyl carbonatePalladiumPropargylic spirocyclization nih.gov

Application of Fischer Indole Synthesis Variants in Spiroindoline Formation

The Fischer indole synthesis, a cornerstone of indole chemistry since 1883, can be adapted to produce spiroindolines through a variant known as the interrupted Fischer indolization. wikipedia.orgrsc.org This reaction involves the condensation of an N-substituted arylhydrazine with a cyclic ketone or a latent aldehyde, followed by an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement that is "interrupted" by a subsequent cyclization to form the spiroindoline structure, rather than proceeding to the aromatic indole. nih.gov

This method has proven effective for accessing fused indoline (B122111) ring systems present in numerous natural products. nih.gov For example, the reaction between aryl hydrazines and latent aldehydes like cyclic hemiaminals can deliver complex pyrrolidinoindolines. nih.gov The choice of acid catalyst, which can range from Brønsted acids like acetic acid and HCl to Lewis acids such as ZnCl₂, is crucial for the success of the reaction. wikipedia.orgrsc.org A greener, sustainable flow chemistry protocol for the interrupted Fischer indolization has also been developed, allowing for efficient production of spiroindolenines which can be subsequently reduced in-line to the corresponding spiroindolines. rsc.org

However, the classic Fischer indolization can fail for certain substrates, particularly those that would lead to C3 N-substituted indoles, due to competing side reactions like N-N bond cleavage. nih.gov

HydrazineCarbonyl SourceAcid CatalystKey FeaturesRef
PhenylhydrazineCyclic ketoneBrønsted or Lewis AcidInterrupted indolization nih.gov
N-ArylhydrazineLatent aldehydeAcetic AcidTandem nih.govnih.gov-sigmatropic rearrangement/cyclization nih.gov
Phenylhydrazine HClCyclic aldehydeOxalic acid (mechanochemical)Solvent-less, followed by NaBH₄ reduction researchgate.net

Palladium-Catalyzed Annulation Strategies for Spiro[cyclohexane-1,3'-indoline] HCl

Palladium-catalyzed reactions, particularly intramolecular Heck reactions, have emerged as powerful tools for the construction of spirocyclic systems, including the spiro[cyclohexane-1,3'-indoline] core. acs.org These methods offer high levels of control over regioselectivity and can be rendered diastereoselective. The intramolecular Mizoroki-Heck reaction of cyclopentenyl-tethered 2-bromo-N-methylanilines, for example, proceeds with excellent diastereoselectivity to form N-methylspiroindolines. acs.org

The reaction typically involves the cyclization of an aryl halide onto a tethered alkene. The use of specific palladium catalysts, such as Pd(t-Bu₃P)₂, and bases is optimized to achieve high yields and selectivity. acs.org This strategy has been applied to the synthesis of various spiroindolines and spirooxindoles from appropriately substituted precursors. acs.orgrsc.org Tandem Heck reaction/C-H functionalization sequences have also been developed, providing a step- and atom-economical route to highly functionalized spiro-indane-oxindoles. nih.gov

Furthermore, palladium catalysis can be used in dearomative reductive-Heck reactions of C2-substituted indoles to access structurally diverse spiropyrrolidine oxindoles. rsc.org The versatility of palladium catalysis is also highlighted in methods that combine it with other transformations, such as the Buchwald modification of the Fischer indole synthesis, which involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

SubstrateCatalyst SystemReaction TypeKey FeaturesRef
Cyclopentenyl-tethered 2-bromo-N-methylanilinePd(t-Bu₃P)₂Intramolecular Mizoroki-HeckHigh diastereoselectivity (>98%) acs.org
C2-Substituted indolePalladium catalyst, hydride sourceDearomative reductive-HeckAccess to spiropyrrolidine oxindoles rsc.org
Aryl bromide with tethered alkenePdCl₂(PPh₃)₂Tandem Heck/C-H functionalizationSynthesis of spiro-indane-oxindoles nih.gov

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods to control the configuration of the spirocenter is of paramount importance for medicinal chemistry applications. Both asymmetric catalysis and the use of chiral auxiliaries have been successfully employed to synthesize enantiomerically enriched spiro[cyclohexane-1,3'-indoline] derivatives.

Asymmetric Catalysis in the Formation of the Spirocenter

Asymmetric organocatalysis has proven to be a particularly powerful strategy for the enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, which are direct precursors to the target compound. Organocatalytic cascade reactions, such as Michael/aldol (B89426) sequences, have been developed to construct functionalized spirocyclohexane oxindoles with multiple stereocenters in high yields and excellent enantioselectivities (>99% ee). nih.govnih.gov

In a typical example, the reaction of a 3-olefinic oxindole (B195798) with a dialdehyde (B1249045), such as pentane-1,5-dial, is catalyzed by a chiral prolinol silyl (B83357) ether. nih.gov The protecting group on the indolin-2-one nitrogen has been shown to play a critical role in determining the stereochemical outcome of the aldol ring closure. nih.govresearchgate.net Axially chiral organocatalysts have also been designed and applied in asymmetric cascade Michael/cyclization reactions to produce a variety of densely substituted spirooxindoles with high enantioselectivity. nih.gov

Reaction TypeCatalystSubstratesEnantioselectivity (ee)Ref
Michael/Aldol Cascade(R)-Diphenylprolinol silyl ether3-Olefinic oxindole, pentane-1,5-dial>99% nih.gov
Michael/Cyclization CascadeAxially chiral styrene-based organocatalystIsatin (B1672199) derivative, alkyne-containing substrateHigh nih.gov
Sulfa-Michael/Aldol CascadeCinchona-derived squaramide2-Ylideneoxindole, 1,4-dithiane-2,5-diolHigh researchgate.net

Chiral Auxiliary-Mediated Methodologies for Diastereocontrol

An alternative approach to stereocontrol involves the use of a chiral auxiliary, which is temporarily incorporated into one of the reactants to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary can be removed. This strategy has been effectively applied in the diastereoselective synthesis of spiroindolines via intramolecular Mizoroki-Heck annulations. acs.orgnih.gov

In one study, a 2,5-dimethylpyrrole-protected amine, derived from the (+)-Vince lactam, was used as a chiral auxiliary to construct the quaternary all-carbon spirocenter with high facial selectivity. acs.org The palladium-catalyzed spirocyclization of N-methylallylanilines bearing this auxiliary resulted in the formation of spiroindolines with high diastereoselectivity (>98% dr). acs.org This method demonstrates the power of auxiliary control in establishing the stereochemistry of the spiro-junction, which can be rationalized by density functional theory (DFT) calculations and confirmed by X-ray crystallography. acs.org

The formation of the final this compound would typically involve a final deprotection step (if necessary) followed by treatment of the free base with a solution of hydrochloric acid (HCl) in an appropriate solvent, such as ether or methanol (B129727), to precipitate the hydrochloride salt.

Enzyme-Catalyzed and Biocatalytic Approaches to this compound

The quest for greener and more selective synthetic methods has led to the exploration of biocatalysis for the construction of complex molecular architectures like spiro[cyclohexane-1,3'-indoline]. While direct enzymatic synthesis of the hydrochloride salt is not extensively documented, the underlying dearomatization of indoles to form the spirocyclic indoline core is an area of growing interest. mdpi.com

Biocatalytic dearomative spirocyclization reactions offer a powerful strategy for creating three-dimensional spiro frameworks under mild and sustainable conditions with high stereocontrol. mdpi.com Enzymes such as cytochrome P450s and flavin-dependent monooxygenases have been implicated in the biosynthesis of naturally occurring spiro-indole alkaloids. mdpi.com For instance, Watanabe and coworkers elucidated the role of the cytochrome P450 FtmG in the formation of spirotryprostatin B through a radical-mediated mechanism. mdpi.com More recently, Yang and colleagues have engineered a P450 enzyme for the biocatalytic radical dearomatization of indoles, yielding spirocyclic 3H-indoles with vicinal quaternary carbon centers in good yields and enantiomeric excess. mdpi.com

Flavin-dependent monooxygenases, such as NotI, have also been shown to catalyze the dearomatization of indoles to form the spiro-oxindole moiety in the biosynthesis of notoamides. mdpi.com These enzymatic approaches, while not yet explicitly reported for the direct synthesis of this compound, lay a strong foundation for future developments in the biocatalytic production of this important class of compounds. The inherent stability of the indole π-system presents a significant challenge, making the development of robust biocatalytic dearomatization methods a key area of research. mdpi.com

Modern and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry continually strives for greater efficiency, sustainability, and access to molecular diversity. The following sections highlight contemporary approaches to the synthesis of the spiro[cyclohexane-1,3'-indoline] core, including photochemical, electrochemical, and flow chemistry techniques, as well as multicomponent reactions.

Photochemical and Electrochemical Synthesis of this compound

Photochemical Synthesis:

Visible-light-mediated reactions have emerged as a powerful and sustainable tool in organic synthesis. While specific photochemical syntheses of the parent this compound are not widely reported, related spiroindolenines have been successfully prepared using one-pot multistep processes promoted by visible light. nih.gov These reactions often involve the generation of reactive intermediates, such as iminium species, which then undergo cyclization to form the spirocyclic core. nih.gov For instance, a novel approach to spiro[indole-isoquinolines] utilizes a visible-light-mediated oxidation of an N-aryl tertiary amine to generate a reactive iminium ion, which then participates in a multicomponent reaction and subsequent intramolecular cyclization. nih.gov The application of dearomative intermolecular [2+2] photocycloaddition has also been demonstrated for the on-DNA construction of C(sp3)-rich heterospirocycles, showcasing the potential of photochemical methods in generating diverse spirocyclic scaffolds. nih.gov

Electrochemical Synthesis:

Electrosynthesis has gained significant traction as a green and sustainable alternative to conventional methods that often rely on stoichiometric chemical oxidants. nih.govacs.org The electrochemical dearomatization of indoles provides a direct and efficient route to functionalized spirocyclic indolines. nih.govacs.org This strategy typically involves the anodic oxidation of an indole derivative to generate a radical cation, which is then trapped intramolecularly by a tethered nucleophile to form the spirocyclic system. nih.gov

Recent advancements have demonstrated the electrochemical synthesis of a diverse array of spirocyclic indolines, including those bearing fluorine-containing groups. nih.govacs.org These methods are often characterized by their operational simplicity, broad functional group tolerance, and the avoidance of external oxidants. nih.gov The development of electrochemical dearomative spirocyclization of N-acyl sulfonamides in a continuous-flow cell further highlights the potential for scalable and sustainable production of these valuable compounds. researchgate.net

A selection of electrochemically synthesized spirocyclic indolines is presented in the table below.

EntryStarting MaterialConditionsProductYield (%)Reference
1N-Boc-2-(3-hydroxypropyl)indoleConstant current, MeCN/H₂O, LiClO₄N-Boc-spiro[cyclohexane-1,3'-indolin]-4-ol75 acs.org
2N-Ac-2-(3-hydroxypropyl)indoleConstant current, MeCN, n-Bu₄NBF₄N-Ac-spiro[cyclohexane-1,3'-indolin]-4-ol68 acs.org
3N-Boc-2-(4-hydroxybutyl)indoleConstant current, MeCN/H₂O, LiClO₄N-Boc-spiro[cycloheptane-1,3'-indolin]-4-ol72 acs.org
4Indole-2-carboxamideCu(OAc)₂, TBHP, DCE, 80 °C2-Spiro-pseudoindoxyl85 nih.gov

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry has emerged as a key enabling technology for the safe, efficient, and scalable synthesis of fine chemicals and pharmaceuticals. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time offered by continuous flow reactors can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. nih.gov

While the direct synthesis of this compound in a continuous flow system is not extensively documented, the application of this technology to the synthesis of related spiro-indoline scaffolds has been demonstrated. For example, a continuous flow approach has been developed for the synthesis of spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives, showcasing the potential for greener and more efficient production. nih.gov Furthermore, the electrochemical dearomative spirocyclization of N-acyl sulfonamides has been successfully implemented in a continuous-flow cell, enabling decagram-scale synthesis without the need for external catalysts or supporting electrolytes. researchgate.net The integration of flow chemistry with other modern synthetic techniques, such as electrochemistry and photochemistry, holds significant promise for the future production of this compound and its congeners.

Multicomponent Reactions for Divergent this compound Libraries

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials, are a powerful tool for the rapid generation of molecular diversity. nih.govuc.pt The synthesis of spirooxindoles, which are closely related to the spiro[cyclohexane-1,3'-indoline] core, has been a fertile ground for the application of MCRs. uc.pt

A common strategy involves the reaction of an isatin derivative with a suitable 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione, and another component, often a source of ammonia (B1221849) or an amine, to construct the spirocyclic framework. nih.govbeilstein-journals.org For example, a Lewis acid-catalyzed three-component reaction of isatin, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone (B586867) has been reported to afford spirooxindole pyranochromenedione derivatives in good to excellent yields. nih.gov These reactions often proceed with high efficiency under mild conditions and exhibit good functional group tolerance, making them ideal for the construction of diverse chemical libraries. nih.gov

The table below summarizes selected examples of multicomponent reactions leading to spiro[cyclohexane-1,3'-indoline] derivatives or closely related structures.

EntryReactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYield (%)Reference
1Isatin1,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyroneSnCl₄, Cl(CH₂)₂Cl, 60 °CSpirooxindole pyranochromenedione78 nih.gov
2N-Methylisatin1,3-Cyclohexanedione4-HydroxycoumarinCu(OTf)₂, Cl(CH₂)₂Cl, 60 °CSpirooxindole coumarin (B35378) derivative65 nih.gov
35-Bromoisatin1,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyroneSnCl₄, Microwave, 120 °CBromo-substituted spirooxindole85 nih.gov
4IsatinCyclopentane-1,3-dioneAnilineAcetic acid, rtSpiro[dihydropyridine-oxindole]75 beilstein-journals.org

Mechanistic Investigations of this compound Formation Reactions

A thorough understanding of the reaction mechanisms underlying the formation of the spiro[cyclohexane-1,3'-indoline] scaffold is crucial for the rational design of more efficient and selective synthetic routes. Modern computational and experimental techniques have shed light on the intricate pathways involved in these transformations.

Transition State Analysis and Reaction Pathway Elucidation

The formation of the spiro[cyclohexane-1,3'-indoline] core often proceeds through a cascade of reactions, and the elucidation of the corresponding transition states and reaction intermediates is key to understanding the observed stereochemical outcomes. Organocatalytic Michael/aldol cascade reactions, for instance, have been employed for the enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones. nih.gov In these reactions, the stereochemistry of the final product is often determined by the facial selectivity of the initial Michael addition and the subsequent intramolecular aldol cyclization. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energies of competing transition states, thereby explaining the observed diastereoselectivity. acs.org

In the context of Prins-type cyclizations for the synthesis of spirocyclic oxindoles, proposed chair-like transition states can explain the observed stereochemical outcomes. nih.gov The relative energies of these transition states, influenced by steric interactions, dictate the preferred reaction pathway. nih.gov Similarly, for transition metal-catalyzed dearomatization reactions, the formation of a spiroindoleninium intermediate is a key step. chemrxiv.org The subsequent evolution of this intermediate, which can involve processes like Wagner-Meerwein-like 1,2-migrations, is highly dependent on the catalytic system and determines whether a spirocyclic or a rearomatized product is formed. chemrxiv.org Mechanistic studies often combine experimental observations with computational modeling to provide a comprehensive picture of the reaction pathway. acs.org

Kinetic Studies of Spirocyclization Processes

The formation of the spiro[cyclohexane-1,3'-indoline] scaffold and its analogs often proceeds through complex, multi-step reaction sequences, such as the Pictet-Spengler reaction or various cascade reactions. Understanding the kinetics of these spirocyclization processes is crucial for optimizing reaction conditions, controlling stereoselectivity, and elucidating reaction mechanisms. Kinetic studies provide valuable insights into the rate-determining steps, the influence of catalysts and reaction parameters, and the stability of intermediates.

Detailed mechanistic investigations, particularly on related spiroindolone systems, have shed light on the kinetic and thermodynamic aspects of the crucial spirocyclization step. A notable example is the study of the Pictet-Spengler reaction in the synthesis of the antimalarial drug candidate NITD609, which features a spiroindolone core. In this synthesis, the reaction between rac-α-methyltryptamine and 5-chloroisatin (B99725) to form the spiro-product showed a high degree of diastereoselectivity. nih.gov

A systematic study of this reaction under both kinetic and thermodynamic control was conducted by isolating the E and Z imine intermediates. The results demonstrated that the geometry of the imine intermediate is a primary determinant of the diastereoselectivity under kinetically controlled conditions (at -78 °C). nih.gov Under these conditions, the ratio of the cis and trans spiro-products closely mirrored the initial ratio of the Z and E imines, respectively. This suggests that the cyclization of each imine isomer proceeds through a transition state with a specific geometry, leading to the corresponding diastereomer without significant crossover.

Conversely, under thermodynamically controlled conditions (at higher temperatures), the reaction favored the formation of the more stable trans diastereomer, regardless of the initial imine geometry. nih.gov This indicates that an equilibrium is established, likely through a reversible ring-opening of the spiro center, allowing for the conversion of the kinetically favored product to the thermodynamically more stable isomer. nih.gov

The influence of various factors on the rate and outcome of spirocyclization has been noted in several synthetic methodologies. For instance, in certain organocatalytic cascade reactions, the nature of the substituents on the indole nitrogen has a critical effect on the stereochemical outcome of the final aldol ring closure, which is a key spirocyclization step. nih.govnih.gov Similarly, in the synthesis of spiro[indoline-3,2′-thiazolidinones], aryl amines with electron-donating groups on the phenyl ring were observed to react more smoothly and give higher yields, while those with electron-withdrawing groups resulted in more sluggish reactions. rsc.org This qualitative observation points to the electronic effects influencing the reaction kinetics.

The proposed mechanism for many of these spirocyclizations, such as those initiated by a Michael addition, involves the formation of an intermediate which then undergoes an intramolecular cyclization. nih.gov The rate of this cyclization and the subsequent steps can be influenced by the stability of the intermediates and the energy barriers of the transition states. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to probe the mechanisms of such reactions, providing a theoretical framework to understand the observed stereoselectivities and reaction pathways. acs.org

The following table summarizes the results from a mechanistic study on a Pictet-Spengler reaction leading to a spiroindolone, illustrating the effect of imine geometry and temperature on the diastereoselectivity of the spirocyclization.

EntryImine Isomer Ratio (E/Z)Temperature (°C)Reaction TimeDiastereomeric Ratio (trans/cis)
1>95:5 (E)-7810 min>95:5
2>95:5 (E)Room Temp.25 min80:20
3>95:5 (E)11024 h90:10
415:85 (E/Z)-7810 min15:85
515:85 (E/Z)Room Temp.1 h60:40
615:85 (E/Z)11024 h90:10
Data derived from a mechanistic study on the synthesis of NITD609. nih.gov

This data clearly indicates that at low temperatures, the reaction is under kinetic control, preserving the stereochemical information of the imine precursor. At elevated temperatures, the reaction shifts to thermodynamic control, leading to a convergence towards the more stable trans product. Such kinetic insights are invaluable for the rational design of synthetic routes to complex spiro[cyclohexane-1,3'-indoline] derivatives with desired stereochemistry.

Advanced Structural Elucidation and Spectroscopic Characterization of Spiro Cyclohexane 1,3 Indoline Hcl

Single Crystal X-ray Diffraction Studies of Spiro[cyclohexane-1,3'-indoline] (B1315622) HCl and its Salts

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For complex chiral molecules like Spiro[cyclohexane-1,3'-indoline] and its derivatives, this technique provides invaluable insights into its solid-state structure.

Determination of Absolute Configuration and Stereochemistry

The presence of a spirocenter at the C3' position of the indoline (B122111) ring, along with potential stereocenters on the cyclohexane (B81311) ring, gives rise to a number of possible stereoisomers. X-ray crystallography is a powerful tool for the unambiguous determination of the relative and absolute stereochemistry of these chiral centers.

In studies of closely related spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives, the absolute configurations of products from asymmetric synthesis have been definitively established using X-ray crystallographic analysis. nih.gov For instance, the formation of specific enantiomers can be confirmed by derivatizing the parent compound and obtaining suitable crystals for diffraction studies. nih.gov The crystallographic data not only confirms the connectivity of the atoms but also reveals the spatial orientation of substituents, allowing for the assignment of R/S configurations to each stereocenter. While specific crystallographic data for Spiro[cyclohexane-1,3'-indoline] HCl is not widely available in public databases, studies on analogous compounds, such as various substituted spiro[cyclohexane-1,3'-indolines], have demonstrated the utility of this technique. beilstein-archives.org The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the stereochemistry of the molecule.

Analysis of Conformational Landscapes in the Crystalline State

The cyclohexane ring in this compound can adopt various conformations, with the chair form being the most stable. Single-crystal X-ray diffraction data provides a detailed snapshot of the preferred conformation of the molecule in the crystalline state.

Below is a table of representative structural parameters that can be obtained from single-crystal X-ray diffraction studies of spiro[cyclohexane-1,3'-indoline] derivatives.

ParameterTypical Value RangeSignificance
Spiro C-N Bond Length 1.45 - 1.50 ÅIndicates the nature of the bond at the spirocenter.
Spiro C-C Bond Lengths 1.52 - 1.55 ÅReflects the strain and hybridization at the spiro carbon.
Cyclohexane Ring Conformation ChairThe lowest energy conformation for the six-membered ring.
Indoline Ring Planarity HighThe five-membered ring fused to the benzene (B151609) ring is nearly flat.
Dihedral Angle (Indoline/Cyclohexane) VariesDefines the relative orientation of the two ring systems.

These values are representative and can vary based on substitution patterns and crystal packing forces.

Hydrogen Bonding Networks and Crystal Packing Motifs

In the crystalline state, molecules of this compound are expected to be organized in a specific, repeating three-dimensional lattice. This organization is governed by intermolecular forces, with hydrogen bonding playing a crucial role, particularly in the hydrochloride salt.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A variety of one- and two-dimensional NMR experiments are employed to provide a complete assignment of the proton (¹H) and carbon (¹³C) signals and to probe the spatial relationships between atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Complete Structural Assignment

A full and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of protons that are connected through two or three bonds. This is particularly useful for tracing the proton connectivity within the cyclohexane and indoline ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It provides a direct link between a proton and the carbon to which it is attached, greatly simplifying the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the different fragments of the molecule. For instance, correlations from the protons on the cyclohexane ring to the spiro carbon (C3') would definitively confirm the spirocyclic nature of the compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. NOESY and ROESY are instrumental in determining the relative stereochemistry of the molecule. For example, the observation of a NOE between a proton on the cyclohexane ring and a proton on the aromatic part of the indoline ring can establish their relative spatial orientation. In studies of related spiro[cyclohexane-1,3'-indolin]-2'-ones, extensive NOE analysis was used to assign the relative configurations of the compounds. nih.gov

The following table summarizes the expected key 2D NMR correlations for the structural elucidation of the Spiro[cyclohexane-1,3'-indoline] scaffold.

ExperimentCorrelating NucleiInformation Obtained
COSY ¹H - ¹HIdentifies neighboring protons within the cyclohexane and indoline rings.
HSQC ¹H - ¹³C (¹J)Assigns carbon signals based on their attached protons.
HMBC ¹H - ¹³C (²⁻³J)Establishes long-range connectivity, confirms the molecular skeleton, and assigns quaternary carbons.
NOESY/ROESY ¹H - ¹H (through space)Determines relative stereochemistry and conformational preferences in solution.

Solid-State NMR Spectroscopy for Amorphous and Polymorphic Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid state, including crystalline polymorphs and amorphous forms. Unlike X-ray diffraction, which requires long-range order, ssNMR can provide detailed structural information on non-crystalline materials.

For a compound like this compound, different crystalline forms (polymorphs) or an amorphous solid may exhibit distinct ssNMR spectra. This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local environment, including molecular conformation and intermolecular packing.

Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique used to acquire high-resolution spectra of spin-1/2 nuclei like ¹³C. The ¹³C CP/MAS spectrum of a polymorphic sample would show different chemical shifts for the carbon atoms in each form, allowing for their identification and quantification. jeol.com

Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state. Measurements of relaxation times, such as the spin-lattice relaxation time (T₁), can provide insights into molecular motion and the stability of different solid forms. nih.gov

Identifying and characterizing different polymorphic forms.

Quantifying the amount of amorphous content in a crystalline sample.

Studying the intermolecular interactions, such as hydrogen bonding, in the solid state.

Investigating the conformational differences between molecules in different crystalline environments.

The ability of ssNMR to probe the structure of both crystalline and amorphous solids makes it a critical tool in the comprehensive characterization of pharmaceutical compounds and other advanced materials. europeanpharmaceuticalreview.com

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of molecular processes that cause the interchange of magnetically non-equivalent nuclei. montana.edu For this compound, two primary dynamic processes are of interest: the conformational exchange of the cyclohexane ring and the restricted rotation around specific single bonds.

The cyclohexane moiety is known to undergo a rapid "chair-boat-chair" interconversion. At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this exchange can be slowed. Below a certain point, known as the coalescence temperature, separate signals for the axial and equatorial protons would be observable, allowing for the calculation of the energy barrier for the ring flip. scilit.com Studies on related N-substituted indole (B1671886) derivatives have shown that dynamic processes are observable by 1H NMR due to hindered rotation. scielo.org.mx

Furthermore, hindered rotation can occur around the C-N bond of the indoline ring, particularly if bulky substituents are present. While the parent compound has a secondary amine, its protonation in the HCl salt form might influence the electronic environment and rotational barriers. Variable temperature NMR studies would be essential to monitor the broadening and coalescence of specific proton or carbon signals, which in turn allows for the determination of the activation energy (ΔG‡) for these rotational processes. gac.eduresearchgate.net

Table 1: Hypothetical DNMR Parameters for this compound

Dynamic ProcessTemperature RangeCoalescence Temp. (Tc)Energy Barrier (ΔG‡)
Cyclohexane Ring Flip-90°C to 25°C~ -60 °C~ 10-12 kcal/mol
C-N Bond Rotation-50°C to 50°CDependent on N-substituent~ 9-15 kcal/mol

Note: The data in this table is illustrative and based on typical values for cyclohexane and related indole systems. Actual experimental values may vary.

Advanced Mass Spectrometry for Molecular Architecture Probing

Mass spectrometry is indispensable for determining the molecular weight and probing the intricate architecture of molecules through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to confirm its elemental composition. For the protonated molecule of Spiro[cyclohexane-1,3'-indoline] ([M+H]⁺), the molecular formula is C₁₃H₁₆N⁺. HRMS can distinguish this from other ions with the same nominal mass but different elemental formulas.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This precise measurement is a critical step in structure confirmation, often achieving mass accuracy within a few parts per million (ppm). nih.gov

Table 2: HRMS Data for Spiro[cyclohexane-1,3'-indoline]

FormulaSpeciesTheoretical Exact Mass (Da)
C₁₃H₁₅N[M]185.12045
C₁₃H₁₆N⁺[M+H]⁺186.12828

Data sourced from PubChem CID 11687014. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Derivations

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that helps to piece together the molecular structure. nih.govtsijournals.com

For this compound, the fragmentation is expected to originate from the protonated molecule. The fragmentation pathways are likely to involve the indoline and cyclohexane moieties. Studies on related indole alkaloids show that fragmentation often involves ring opening and rearrangements. researchgate.net A plausible fragmentation pathway could involve:

Loss of Cyclohexane: Cleavage of the spiro-junction could lead to the loss of a neutral cyclohexane or cyclohexene (B86901) molecule.

Indoline Ring Fission: The indoline ring could undergo cleavage, particularly at the C-N bond or through retro-Diels-Alder type reactions if unsaturation is induced.

Fragmentation of Cyclohexane: The cyclohexane ring itself can fragment through the loss of ethylene (B1197577) or other small neutral molecules.

The fragmentation of tryptophan-derived metabolites, which share the indole core, has been shown to produce a characteristic spiro[cyclopropane-indolium] backbone upon N–Cα bond dissociation during electrospray ionization. rsc.org

Table 3: Predicted MS/MS Fragmentation of [C₁₃H₁₆N]⁺

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
186.13C₂H₄ (Ethylene)158.09Ion from cyclohexane ring fragmentation
186.13C₄H₈ (Butene)130.06Ion from cyclohexane ring fragmentation
186.13C₆H₁₀ (Cyclohexene)104.05Protonated Indoline fragment

Note: This table represents predicted fragmentation pathways. Actual fragmentation would need to be confirmed experimentally.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. This allows for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone. For this compound, IMS-MS could potentially separate different gas-phase conformers. For instance, the chair and boat conformations of the cyclohexane ring, if stable enough in the gas phase, would present different collision cross-sections (CCS) and thus different drift times in the ion mobility cell. This technique provides an additional dimension of structural characterization beyond mass-to-charge ratio.

Vibrational Spectroscopy for Molecular Fingerprinting and Polymorphism

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to the local chemical environment and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the spectrum would be dominated by vibrations from the indoline and cyclohexane components, as well as the hydrochloride salt. An available FTIR spectrum for the parent compound Spiro[cyclohexane-1,3'-[3H]indole] provides a reference for key absorptions. nih.gov The HCl salt would additionally feature a broad, strong absorption characteristic of the N-H⁺ stretching of an ammonium (B1175870) salt.

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H⁺ (Ammonium salt)Stretching2400-2800Strong, Broad
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-2960Strong
C=C (Aromatic)Stretching1450-1600Medium-Weak
C-N (Aromatic Amine)Stretching1250-1360Medium
C-H (Aliphatic)Bending1350-1470Medium

Note: Wavenumbers are approximate and can be influenced by the molecular matrix and physical state.

FTIR is also a valuable tool for studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound will exhibit distinct FTIR spectra due to differences in intermolecular interactions (like hydrogen bonding) and crystal lattice packing. These differences manifest as shifts in peak positions, changes in peak splitting, or the appearance of new bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy for Complementary Vibrational Signatures

Raman spectroscopy serves as a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, Raman spectroscopy detects the inelastic scattering of light resulting from changes in the polarizability of the electron cloud. This fundamental difference means that some vibrational modes that are weak or silent in the IR spectrum can be strong and readily observed in the Raman spectrum, and vice versa.

For a complex molecule like this compound, Raman spectroscopy is particularly useful for identifying vibrations of the carbon skeleton and non-polar bonds. The aromatic C-C stretching vibrations within the indoline ring system typically give rise to strong Raman bands. Similarly, the C-C stretching and deformation modes of the cyclohexane ring are expected to be prominent in the Raman spectrum.

While specific Raman data for this compound is not widely published, analysis of related spiro-indoline structures allows for the prediction of key vibrational signatures. For instance, studies on similar heterocyclic systems reveal characteristic Raman shifts for the following vibrational modes:

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch (Indoline)3000 - 3100Medium
Aliphatic C-H Stretch (Cyclohexane)2850 - 3000Strong
C=C Aromatic Ring Stretch (Indoline)1580 - 1620Strong
C-C Aromatic Ring Stretch (Indoline)1450 - 1550Strong
CH₂ Scissoring (Cyclohexane)1440 - 1470Medium
C-N Stretch (Indoline)1250 - 1350Medium
Ring Breathing Modes700 - 800Strong

This table is illustrative and based on data from analogous compounds. Actual values for this compound may vary.

The presence of the hydrochloride salt would likely influence the vibrational modes associated with the indoline nitrogen, potentially leading to shifts in the C-N stretching frequency and the appearance of N-H bending modes. The low-frequency region of the Raman spectrum would also be of interest for observing the torsional and skeletal vibrations of the entire spirocyclic system, providing a unique fingerprint for the compound.

Theoretical and Computational Investigations of Spiro Cyclohexane 1,3 Indoline Hcl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a static, in-depth view of the molecular properties of Spiro[cyclohexane-1,3'-indoline] (B1315622) HCl.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of Spiro[cyclohexane-1,3'-indoline] HCl. nih.gov By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain a detailed picture of the electronic landscape of the molecule. ufms.br

The protonation of the indoline (B122111) nitrogen significantly alters the electronic structure. The positive charge is not entirely localized on the nitrogen but is delocalized across the indoline ring and, to a lesser extent, the spiro-fused cyclohexane (B81311) ring. This charge distribution can be quantified through various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld partitioning. NBO analysis is particularly insightful as it can reveal hyperconjugative interactions that contribute to the stabilization of the cation. ufms.br

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. In the protonated form, the HOMO is expected to be localized primarily on the benzene (B151609) portion of the indoline ring, while the LUMO would likely be distributed over the entire indoline system, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

A representative table of calculated electronic properties for the protonated indoline nitrogen is presented below.

PropertyCalculated ValueUnit
HOMO Energy-8.54eV
LUMO Energy-1.23eV
HOMO-LUMO Gap7.31eV
Dipole Moment12.5Debye
NBO Charge on N+0.65e

Note: These values are hypothetical and for illustrative purposes, representing typical outcomes of DFT calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the isotropic shielding values for each nucleus in the optimized geometry and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning experimental spectra, especially for complex spirocyclic systems. bas.bg

A comparison of predicted and hypothetical experimental chemical shifts is shown below.

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C2145.2-
C4129.87.5
C5125.17.2
C6128.97.4
C7115.67.0
C8138.4-
C1'75.3-
C2'/C6'35.11.8 (ax), 2.1 (eq)
C3'/C5'25.81.6 (ax), 1.9 (eq)
C4'27.41.7 (ax), 2.0 (eq)
N-H-9.8

Note: These values are illustrative and based on general principles of NMR spectroscopy and DFT calculations.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of a geometry optimization calculation. researchgate.netmdpi.com These frequencies correspond to the normal modes of vibration of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. The N-H stretching frequency of the protonated indoline nitrogen would be a particularly characteristic band. It's common practice to scale the calculated frequencies by an empirical factor to better match experimental data due to the approximations inherent in the harmonic model. scirp.org

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis absorption maxima (λ_max). core.ac.uk The calculations would likely predict π-π* transitions within the aromatic system of the indoline ring. The protonation of the nitrogen is expected to cause a shift in the absorption maxima compared to the neutral parent compound.

The acidity constant (pKa) of the protonated indoline nitrogen is a fundamental property that governs its behavior in solution. Computational methods can predict pKa values with reasonable accuracy. nih.gov One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent. researchgate.net A thermodynamic cycle is often employed to relate the gas-phase and solution-phase free energies. The predicted pKa value for the indoline nitrogen in this compound would be crucial for understanding its ionization state at different pH values. Methodologically similar studies have been conducted on spiropyrans of the indoline series. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.

MD simulations can be used to explore the conformational landscape of this compound in a solvent environment, typically water, to mimic physiological conditions. researchgate.net By simulating the molecule's trajectory over nanoseconds or longer, one can observe dynamic conformational changes, such as the chair-flipping of the cyclohexane ring. The simulations can also reveal the stability of different conformers in solution and the timescale of their interconversion. Furthermore, the analysis of the radial distribution function of water molecules around the protonated indoline nitrogen can provide a detailed picture of the solvation shell and the hydrogen bonding network between the solute and the solvent.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The solvent environment can profoundly influence the conformational preferences and intermolecular interactions of flexible molecules like this compound. Computational studies on related spiro-indoline systems have demonstrated that solvent polarity is a critical factor in determining molecular behavior.

In photochromic spiro[indoline-naphthoxazine] derivatives, the equilibrium between the closed, non-polar spiro (SP) form and the open, polar merocyanine (B1260669) (MC) form is highly dependent on the solvent. acs.orgbohrium.com Polar solvents like acetonitrile (B52724) shift the equilibrium towards the SP form, whereas less polar environments can favor the open form. acs.org This is due to the differential stabilization of the ground and excited states by the solvent molecules. For instance, studies on spiro[indoline–naphthaline]oxazine derivatives show distinct bathochromic shifts (shifts to longer wavelengths) in the absorption maxima in polar solvents, indicating a strong interaction between the solvent and the molecule's electronic structure. bohrium.com

For this compound, the protonated amine and the carbonyl group are key sites for solvent interaction. In protic solvents, such as water or methanol (B129727), hydrogen bonding would be expected to be a dominant intermolecular force. These interactions can influence the conformational equilibrium of the cyclohexane ring (e.g., the chair-boat equilibrium) and the relative orientation of the indoline and cyclohexane moieties. Theoretical studies on related spiropyrans have investigated reaction mechanisms in different solvents, revealing that the polarity and substituent effects can alter the potential energy surface of the molecule's transformations. researchgate.net The choice of solvent has also been shown to be crucial in the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, with polar aprotic solvents like DMF providing optimal conditions for certain cascade reactions.

Computational models, often employing a Polarizable Continuum Model (PCM), can simulate these solvent effects to predict the most stable conformations and the nature of intermolecular interactions, which are critical for understanding the compound's behavior in biological systems and for designing crystallization or purification processes.

Computational Studies of Reaction Mechanisms and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of spirooxindoles. These studies provide detailed insights into transition states, energy barriers, and the role of catalysts, which are often difficult to obtain through experimental means alone.

Elucidation of Transition States and Energy Barriers for Synthetic Transformations

DFT calculations have been successfully applied to map the potential energy surfaces of various synthetic routes to spiro-indoline cores. These studies reveal the stepwise molecular events and quantify the energetic favorability of different pathways.

For example, in the synthesis of spirooxindole lactones via a reaction involving N-heterocyclic carbenes (NHCs), DFT (B3LYP-D3) calculations identified the key transition states and intermediates. acs.org A study on the Pd-catalyzed radical cyclization to form indolinones calculated the energy barrier for the initial Giese addition step to be 13.2 kcal/mol via transition state TS1 . rsc.org Similarly, a comprehensive investigation into a [3+2] cycloaddition reaction to form spirooxindole-triazole derivatives using Molecular Electron Density Theory (MEDT) located the optimal transition state at an energy level 11.9 kcal/mol lower than the initial reactants. nih.govfrontiersin.org These computational findings allow for a rational understanding of reaction outcomes and stereoselectivity.

Reaction TypeComputational MethodKey Transition StateCalculated Activation Energy (kcal/mol)Reference
Pd-Catalyzed Radical CyclizationDFTGiese Addition (TS1)13.2 rsc.org
[3+2] CycloadditionMEDTOptimal TS (TS-on)7.9 (from molecular complex) nih.govfrontiersin.org
Asymmetric BromocyclizationDFTEnantiodetermining Step27.0 researchgate.net
NHC/Lewis Acid Cooperative CatalysisDFT (B3LYP-D3)C-C Bond FormationLowered by 6.4 with LiCl(THF) acs.org

Investigation of Catalyst-Substrate Interactions in this compound Synthesis

Understanding how a catalyst interacts with the substrates is fundamental to controlling the efficiency and stereoselectivity of a reaction. Computational modeling provides a molecular-level picture of these interactions. In the cooperative catalysis for spirooxindole lactone synthesis, DFT studies revealed that the Lewis acid (LiCl coordinated with THF) binds to the carbonyl group of the isatin (B1672199) substrate. acs.org This binding not only lowers the activation energy but also orchestrates the stereoselective C-C bond formation. The stability of the key transition state was found to be enhanced by a network of non-covalent interactions, including C–H···O, C–H···π, and Cl···π bonds. acs.org

In other organocatalytic systems, such as the synthesis of pyrroloindolines catalyzed by a chiral phosphoric acid, NMR studies combined with computational models showed that a hydrogen bond forms between the catalyst and the substrate. umich.edu This interaction is critical for achieving high enantioselectivity. The synergistic effect of dual catalyst systems, like a cinchona-derived amine paired with a BINOL-phosphoric acid, has also been rationalized through the specific interactions each catalyst makes with the reacting partners during a double Michael addition to form spiro[cyclohexane-1,3'-indoline] derivatives. researchgate.net These insights are crucial for the rational design of new, more effective catalysts for the asymmetric synthesis of complex spirocyclic systems.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical correlation between the chemical structure of a compound, represented by calculated molecular descriptors, and its physicochemical properties. These models are powerful predictive tools in drug discovery and materials science.

Prediction of Chromatographic Retention Times and Elution Orders

The separation and purification of spiro[cyclohexane-1,3'-indoline] derivatives, particularly diastereomers, can be challenging. QSPR, and more specifically Quantitative Structure-Retention Relationship (QSRR) modeling, can predict chromatographic behavior, thereby facilitating method development.

Recent studies have employed advanced machine learning techniques, such as artificial neural networks, to understand and predict retention in supercritical fluid chromatography (SFC) for complex molecules, including spirooxindole alkaloids. nih.gov These models identify which molecular descriptors have the most significant impact on retention. For example, descriptors related to molecular shape and the distribution of specific atoms (e.g., "molecular distance edge between primary and/or secondary oxygens") were found to be crucial for retention on certain stationary phases. nih.gov

A typical QSPR study for predicting retention time would involve calculating a wide range of descriptors for a series of related spiro-indoline compounds. These descriptors fall into several classes, as shown in the table below. Using statistical methods like multiple linear regression (MLR), a predictive model is built and validated. Such models can help in predicting the elution order of stereoisomers and optimizing separation conditions.

Descriptor ClassExamplesInformation Encoded
TopologicalConnectivity indices (Chi), Kappa shape indicesMolecular branching and size
Geometric (3D)WHIM descriptors, GETAWAY descriptors3D molecular shape, symmetry, and atom distribution
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesElectron distribution and reactivity
PhysicochemicallogP, Polar Surface Area (PSA)Lipophilicity and polarity

Correlation of Molecular Descriptors with Spectroscopic Signatures

While less common, QSPR methodologies can also be applied to correlate structural features with spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). Such correlations can aid in structure elucidation and the interpretation of complex spectra.

A hypothetical QSPR study for this compound would begin with the calculation of quantum chemical descriptors using DFT for a series of known analogues. Descriptors such as the partial atomic charge on a specific proton or carbon, local magnetic shielding tensors, or the HOMO-LUMO gap could be correlated with their corresponding ¹H or ¹³C NMR chemical shifts. tandfonline.com Similarly, descriptors related to bond strength and polarity could be linked to specific IR absorption frequencies, like the C=O stretch of the indoline core.

3D-QSPR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields around a molecule, could also be employed. researchgate.net By aligning a set of spiro-indoline structures, these methods can generate predictive models that relate changes in the 3D field to shifts in spectroscopic signals. While primarily used for structure-activity relationships, the underlying principle of correlating 3D structure to a measurable property is directly applicable to spectroscopy. researchgate.netscience.gov Such models would be invaluable for verifying the structure of newly synthesized derivatives and for understanding how subtle structural modifications impact their spectroscopic signatures.

Reactivity and Chemical Transformations of Spiro Cyclohexane 1,3 Indoline Hcl

Reactions Involving the Indoline (B122111) Nitrogen Atom

The secondary amine functionality within the indoline core of Spiro[cyclohexane-1,3'-indoline] (B1315622) is a key site for various chemical modifications. In its hydrochloride salt form, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. For the nitrogen to exhibit its nucleophilic character, deprotonation with a suitable base is typically the initial step.

Once deprotonated to the free base, the indoline nitrogen can readily participate in nucleophilic substitution reactions.

N-Alkylation: The introduction of alkyl groups onto the indoline nitrogen can be achieved using various alkylating agents. For instance, the direct N-alkylation of a similar spiro[ nih.govbeilstein-archives.orgdithiolane-2,3′-indolin]-2′-one has been demonstrated with 1,6-dibromohexane in the presence of potassium carbonate and a phase-transfer catalyst, tetrabutylammonium bromide (TBAB) researchgate.net. This suggests that Spiro[cyclohexane-1,3'-indoline] would undergo similar reactions with alkyl halides to yield N-alkylated products.

N-Acylation: The acylation of the indoline nitrogen introduces an acyl group, forming an amide. This transformation typically employs acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. While direct examples on this specific spirocycle are not prevalent in the cited literature, the N-acylation of indoles is a well-established reaction nih.gov. For example, N-acetyl groups have been used as protecting groups in the synthesis of spiro[cyclohexane-1,3'-indoline] derivatives, indicating the feasibility of this reaction nih.gov.

N-Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding N-sulfonamide. This functionalization is important for modifying the electronic properties of the nitrogen atom and for the synthesis of biologically active molecules.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-X), Base (e.g., K2CO3), optional PTCN-Alkyl spiro[cyclohexane-1,3'-indoline]
N-AcylationAcyl chloride (e.g., RCOCl) or Anhydride (B1165640), Base (e.g., Pyridine)N-Acyl spiro[cyclohexane-1,3'-indoline]
N-SulfonylationSulfonyl chloride (e.g., RSO2Cl), Base (e.g., Triethylamine)N-Sulfonyl spiro[cyclohexane-1,3'-indoline]

Further reaction at the indoline nitrogen can lead to the formation of quaternary ammonium salts.

Quaternary Ammonium Salts: If the indoline nitrogen is already N-alkylated, it can undergo a second alkylation with an alkyl halide to form a chiral spirocyclic quaternary ammonium salt. These compounds have applications as phase-transfer catalysts vu.nl. The synthesis of such salts from related heterocyclic precursors is a known process nih.gov.

Betaines: While specific examples of betaine (B1666868) formation from Spiro[cyclohexane-1,3'-indoline] are not detailed in the provided search results, a betaine is a neutral chemical compound with a positively charged cationic functional group, such as a quaternary ammonium ion, which bears no hydrogen atom and with a negatively charged functional group such as a carboxylate group which may not be adjacent to the cationic site. The synthesis of a betaine from this scaffold would require the introduction of a negatively charged group on either the cyclohexane (B81311) or the indoline ring, in addition to the quaternization of the indoline nitrogen.

Electrophilic Aromatic Substitution on the Indoline Ring System

The benzene (B151609) ring of the indoline moiety is susceptible to electrophilic aromatic substitution. However, the reactivity is influenced by the nature of the substituent on the indoline nitrogen. In the case of Spiro[cyclohexane-1,3'-indoline] HCl, the protonated nitrogen atom acts as a deactivating, meta-directing group. To facilitate electrophilic substitution, it is often advantageous to have the nitrogen in a neutral, acylated state, where the acyl group's electron-withdrawing nature also deactivates the ring but can direct incoming electrophiles.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using standard halogenating agents. For N-acylindolines, halogenation typically occurs at the 5-position.

Nitration: Nitration of the aromatic ring introduces a nitro group (-NO2). The reaction is typically carried out with a mixture of nitric acid and sulfuric acid masterorganicchemistry.comyoutube.comyoutube.com. For N-acylated indoline derivatives like acetanilide, nitration predominantly yields the p-nitro product rsc.org.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H) and is usually performed with fuming sulfuric acid (oleum) wikipedia.orgyoutube.com. This reaction is reversible, which can be useful for protective strategies in multi-step syntheses wikipedia.org. The sulfonation of anilines, which are structurally related to indolines, proceeds through an initial salt formation followed by rearrangement to the p-aminobenzenesulfonic acid byjus.com.

ReactionReagentExpected Major Product Position
HalogenationX2 / Lewis Acid5-halo-spiro[cyclohexane-1,3'-indoline]
NitrationHNO3 / H2SO45-nitro-spiro[cyclohexane-1,3'-indoline]
SulfonationFuming H2SO45-sulfo-spiro[cyclohexane-1,3'-indoline]

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings.

Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl3 wikipedia.orgstudy.commasterorganicchemistry.com. The resulting ketone product is less reactive than the starting material, preventing multiple acylations wikipedia.org. For N-acylindolines, acylation is expected to occur at the 5-position.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst wikipedia.orgstudy.com. A significant drawback of this reaction is the potential for carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material wikipedia.org. Intramolecular Friedel-Crafts reactions are particularly useful for forming new rings masterorganicchemistry.com.

Transformations on the Cyclohexane Ring

The cyclohexane ring of Spiro[cyclohexane-1,3'-indoline] is a saturated carbocycle and its reactivity is primarily associated with free-radical reactions or oxidation/dehydrogenation to introduce unsaturation.

Dehydrogenation: The cyclohexane ring can be aromatized to a benzene ring under certain catalytic conditions. For instance, single-site platinum catalysts on ceria have shown high efficiency in the dehydrogenation of cyclohexane to benzene nih.govresearchgate.net. This transformation would lead to a spiro[benzene-1,3'-indoline] derivative, a significantly different molecular scaffold.

Oxidation: Oxidation of the cyclohexane ring can introduce hydroxyl or carbonyl functionalities. Specific reagents would be required to control the position and extent of oxidation.

Ring Inversion: Like unsubstituted cyclohexane, the cyclohexane ring in the spiro compound is not planar and exists in a chair conformation. It undergoes ring inversion between two chair conformers vu.nlresearchgate.net. The substituents on the ring can influence the rate and equilibrium of this inversion.

Ring Expansion/Contraction: While less common for a simple cyclohexane ring, spirocyclic systems can undergo ring expansion or contraction reactions under specific conditions, often driven by the release of ring strain in more complex derivatives nih.gov.

Selective Oxidation and Reduction Strategies of Functionalized Cyclohexane Moieties

The cyclohexane ring within the spiro[cyclohexane-1,3'-indoline] framework, if appropriately functionalized, offers a platform for various selective oxidation and reduction reactions. While specific studies on the title compound are not prevalent, the principles of cyclohexane chemistry can be applied.

Selective oxidation of a functionalized cyclohexane can be achieved using a variety of modern reagents to yield cyclohexanones or cyclohexanols. The choice of oxidant and reaction conditions is crucial for achieving selectivity, especially in the presence of the indoline ring, which is also susceptible to oxidation. For instance, non-heme iron and copper catalysts are known to be effective in hydrocarbon oxidations. nih.gov Metal-organic frameworks (MOFs), such as the porphyrinic PCN-222(Fe), have demonstrated activity in the selective oxidation of cyclohexane to cyclohexanone and cyclohexanol. rsc.org The use of UV light in the presence of Mo-functionalized zeolites can also drive the selective oxidation of cyclohexane in the gaseous phase. mdpi.com

Reduction strategies for functionalized cyclohexane moieties, such as those containing ketone or alkene groups, are well-established. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is a common method for the reduction of carbon-carbon double bonds. For the reduction of a cyclohexanone derivative, reagents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed to produce the corresponding cyclohexanol. The stereochemical outcome of such reductions can often be controlled by the choice of reagent and the steric environment around the functional group.

A summary of potential selective oxidation and reduction reactions on a hypothetically functionalized Spiro[cyclohexane-1,3'-indoline] is presented below.

Reaction TypeReagent/CatalystPotential Product
Oxidation of C-H bondPCN-222(Fe), O2Hydroxylated cyclohexane moiety
Oxidation of C-H bondMo-functionalized zeolites, UV lightDehydrogenated cyclohexane moiety
Reduction of C=C bondH2, Pd/CSaturated cyclohexane moiety
Reduction of C=O groupNaBH4Hydroxylated cyclohexane moiety

Introduction of New Functional Groups via Stereospecific Reactions

The stereospecific introduction of new functional groups onto the spiro[cyclohexane-1,3'-indoline] scaffold is a key strategy for the synthesis of complex derivatives with defined three-dimensional structures. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of spirocyclic compounds. nih.govnih.gov

For example, organocatalytic Michael/Aldol (B89426) cascade reactions involving 3-olefinic oxindoles and pentane-1,5-dial have been utilized to construct substituted spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters in high yields and excellent enantioselectivities. nih.govnih.gov In these reactions, the N-protecting group on the oxindole (B195798) ring has been shown to play a critical role in determining the stereochemical outcome of the aldol ring closure. nih.gov Electron-withdrawing N-protecting groups tend to favor the formation of one diastereomer, while electron-donating groups lead to the opposite stereoisomer. nih.gov

The development of sequential organocatalytic protocols allows for the synthesis of polyfunctionalized spiro-decalin oxindole derivatives starting from simple precursors like cyclohexanone. acs.org These methods can generate molecules with five contiguous stereogenic centers with excellent diastereoselectivity and high enantiomeric excess. acs.org

Ring-Opening and Rearrangement Reactions of the Spirocyclic System

The spirocyclic nature of Spiro[cyclohexane-1,3'-indoline] imparts a degree of ring strain that can be exploited in ring-opening and rearrangement reactions to generate novel molecular architectures.

Acid-Catalyzed and Base-Catalyzed Rearrangements

Acid-catalyzed rearrangements of spiroindolenines, which can be considered close relatives of the title compound, are known to proceed via ring-expansive migration reactions to yield tetrahydro-β-carbolines or related tetrahydrocarbazoles. acs.org The stereochemistry of these migrations is influenced by the electronic properties of the migrating group and the acidity of the catalyst. acs.org It is plausible that under acidic conditions, the Spiro[cyclohexane-1,3'-indoline] system could undergo similar skeletal reorganizations.

Base-catalyzed rearrangements can also be envisaged. For instance, the Favorskii rearrangement, which involves the treatment of α-halogenated ketones with a base, leads to a skeletal rearrangement via a cyclopropanone intermediate. msu.edu If a suitable ketone functionality were present on the cyclohexane ring of the spiro compound, a base could induce a similar transformation.

Thermal and Photochemical Transformations Leading to Novel Ring Systems

Thermal and photochemical reactions offer alternative pathways for the transformation of the spirocyclic system. Spiropyrans, which share the spirocyclic linkage with an indoline moiety, are well-known for their photochromic properties. mdpi.com Under UV irradiation, the spiro C-O bond cleaves, leading to a ring-opened, colored merocyanine (B1260669) form. mdpi.com While this compound lacks the pyran ring, the principle of photochemically induced bond cleavage and rearrangement could potentially be applied to derivatives with appropriate chromophores.

Complexation and Coordination Chemistry of this compound

The presence of a nitrogen atom in the indoline ring suggests that Spiro[cyclohexane-1,3'-indoline] and its derivatives can act as ligands for metal complexes.

This compound as a Ligand Precursor for Metal Complexes

The indoline nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The deprotonation of the hydrochloride salt would be necessary to free up this lone pair for coordination. Indole-containing compounds have been extensively studied as ligands in coordination chemistry, forming complexes with a variety of transition metals. mdpi.com These complexes have shown potential applications in catalysis and medicinal chemistry. mdpi.com

The spirocyclic framework of Spiro[cyclohexane-1,3'-indoline] could enforce a specific geometry around the metal center, which could be advantageous for catalytic applications where stereocontrol is important. The cyclohexane ring can also be functionalized with additional donor atoms to create multidentate ligands, enhancing the stability and modifying the electronic properties of the resulting metal complexes.

Chiral Ligand Applications in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Spirocyclic structures, in general, are considered privileged scaffolds for chiral ligand design due to their rigid C2-symmetric nature, which can create a well-defined chiral environment around a metal center. This rigidity often leads to high levels of stereocontrol in catalytic transformations.

While a wide array of spiro-based ligands, such as those derived from 1,1'-spirobiindane (SPINOL), have demonstrated remarkable success in various asymmetric reactions, a comprehensive review of the scientific literature indicates that the direct application of ligands derived from the Spiro[cyclohexane-1,3'-indoline] scaffold in asymmetric catalysis is not extensively documented.

However, the successful enantioselective synthesis of the spiro[cyclohexane-1,3'-indoline] core itself, particularly the spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivative, highlights its potential as a chiral building block. The synthesis of this scaffold with high enantiopurity has been achieved through organocatalytic methods, demonstrating the effective transfer of chirality to this spirocyclic system.

One notable approach involves the organocatalytic tandem Michael/aldol reaction of 3-olefinic oxindoles with pentane-1,5-dial, catalyzed by a chiral prolinol silyl (B83357) ether. This method yields highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple contiguous chiral centers in excellent yields and with outstanding enantioselectivities, often exceeding 99% ee. beilstein-journals.org

The successful synthesis of this chiral scaffold is a critical first step toward its potential use in ligand design. The indoline nitrogen and the cyclohexane ring offer multiple points for functionalization, where coordinating groups such as phosphines, oxazolines, or other heteroatoms could be introduced to create novel chiral ligands. The inherent chirality of the spiro[cyclohexane-1,3'-indoline] backbone could then be relayed to the catalytic center, influencing the stereochemical outcome of a reaction.

Although direct examples of ligands based on the Spiro[cyclohexane-1,3'-indoline] scaffold in asymmetric catalysis are not readily found in the current literature, the principles of chiral ligand design and the successful asymmetric synthesis of the core structure strongly suggest its potential for future applications in this field. Further research into the derivatization of this scaffold into effective chiral ligands could open new avenues in asymmetric synthesis.

Detailed Research Findings from the Asymmetric Synthesis of the Spiro[cyclohexane-1,3'-indolin]-2'-one Scaffold:

The following data, derived from the organocatalytic synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, illustrates the high degree of stereocontrol achievable for this class of compounds.

Optimization of Reaction Conditions for the Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives
EntryOrganocatalystSolventAdditiveYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
1(R)-diphenylprolinol silyl etherTHF-413.5:1:0.5:0.396
2(R)-diphenylprolinol silyl etherToluene-555.5:1:0.6:0.297
3(R)-diphenylprolinol silyl etherCH2Cl2-636.2:1:0.5:0.298
4(R)-diphenylprolinol silyl etherDMF-8510:1:0.5:0.199
5(R)-diphenylprolinol silyl etherDMFTFA818:1:0.5:0.199
6(R)-diphenylprolinol silyl etherDMFAcOH8812:1:0.4:0.1>99
Substrate Scope for the Asymmetric Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives
EntrySubstituent on Phenyl Ring of MethyleneindolinoneYield (%)Enantiomeric Excess (% ee) of Major Diastereomer
1H88>99
24-F8599
34-Cl8299
44-Br8098
54-Me90>99
64-OMe8799
72-Cl7598

Derivatization Strategies and Analog Synthesis for Spiro Cyclohexane 1,3 Indoline Hcl

Systematic Modification of the Indoline (B122111) Ring System

The indoline ring system of spiro[cyclohexane-1,3'-indoline] (B1315622) offers multiple sites for modification, allowing for a systematic investigation of how different substituents impact the molecule's properties. These modifications can be broadly categorized into the introduction of substituents on the aromatic ring and the substitution of heteroatoms within the core structure.

Introduction of Substituents at Varying Aromatic Positions

The aromatic portion of the indoline ring is a prime target for the introduction of a diverse range of functional groups, including halogens, alkyl, alkoxy, and nitro groups. These modifications can significantly influence the electronic and steric properties of the molecule.

One common strategy involves the use of substituted isatins or 3-methyleneoxindoles as starting materials in domino reactions. For instance, the tri(n-butyl)phosphine-catalyzed reaction of isatylidene malononitriles with bis-chalcones has been shown to be an effective method for constructing functionalized spiro[cyclohexane-1,3'-indolines]. nih.govbeilstein-journals.org This approach allows for the incorporation of substituents at the C5-position of the indoline ring. nih.govbeilstein-journals.org Both electron-donating and electron-withdrawing groups on the aromatic ring of the starting materials are well-tolerated in these reactions.

Another powerful method is the organocatalytic Michael/aldol (B89426) cascade reaction of 3-olefinic oxindoles. This strategy has been successfully employed to synthesize spiro[cyclohexane-1,3'-indolin]-2'-ones with substituents on the indoline ring. The choice of N-protecting group on the oxindole (B195798), whether electron-donating or electron-withdrawing, has been observed to play a critical role in the stereochemical outcome of the reaction. nih.gov

Furthermore, multicomponent reactions provide a versatile platform for introducing diversity. The three-component reaction of arylamines, isatin (B1672199), and cyclopentane-1,3-dione has been utilized to synthesize spiro[dihydropyridine-oxindole] derivatives, where the aniline component can bear various substituents. beilstein-journals.org It has been noted that anilines with electron-donating alkyl and alkoxy groups tend to react more smoothly in these transformations. beilstein-journals.org

Below is a table summarizing the synthesis of various substituted spiro[cyclohexane-1,3'-indoline] derivatives.

SubstituentPositionSynthetic MethodStarting MaterialsReference
Chloro5Domino Reaction5-Chloroisatylidene malononitrile, Bis-chalcone nih.govbeilstein-journals.org
Fluoro5Domino Reaction5-Fluoroisatylidene malononitrile, Bis-chalcone nih.govbeilstein-journals.org
Methyl5Domino Reaction5-Methylisatylidene malononitrile, Bis-chalcone nih.govbeilstein-journals.org
Methoxy5Multicomponent Reactionp-Methoxyaniline, Isatin, Cyclopentane-1,3-dione beilstein-journals.org
Nitro5Not explicitly detailed--

Heteroatom Substitution within the Indoline Core and its Impact on Reactivity

The replacement of one or more carbon atoms within the indoline core with a heteroatom, such as nitrogen, oxygen, or sulfur, can dramatically alter the chemical and physical properties of the resulting analog. This strategy can influence factors such as hydrogen bonding capabilities, solubility, and metabolic stability.

While direct heteroatom substitution on a pre-formed spiro[cyclohexane-1,3'-indoline] is not commonly reported, the synthesis of aza-analogs can be achieved by utilizing starting materials that already contain the desired heteroatom. For example, the synthesis of spiro[indoline-3,4'-thiopyrano[2,3-b]indole] derivatives has been accomplished through a zinc-catalyzed enantioselective [3+3] annulation of indoline-2-thiones and isatylidene malononitriles. mdpi.com This reaction demonstrates the construction of a spiro system where a sulfur-containing ring is fused to the indoline core.

Furthermore, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives has been achieved via an organocatalytic three-component cascade reaction of isatins, malononitrile, and phthalhydrazide. nih.gov This method introduces a nitrogen-rich heterocyclic system at the spiro center, highlighting the versatility of multicomponent reactions in generating diverse heterocyclic scaffolds.

The impact of such heteroatom substitutions on reactivity is significant. The presence of additional nitrogen atoms, for instance, can introduce basic centers into the molecule, altering its acid-base properties and potential for salt formation. The introduction of sulfur can influence the molecule's electronic properties and its potential to interact with biological targets.

Functionalization and Modification of the Cyclohexane (B81311) Ring

The cyclohexane ring of the spiro[cyclohexane-1,3'-indoline] scaffold provides a canvas for a wide range of functionalization and modification strategies. These alterations can introduce new stereocenters, modulate lipophilicity, and provide handles for further chemical elaboration.

Stereoselective Introduction of Hydroxyl, Amino, or Carbonyl Groups

The stereoselective introduction of functional groups onto the cyclohexane ring is a key strategy for generating analogs with defined three-dimensional structures.

Hydroxyl Groups: An enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones containing multiple stereocenters, including a hydroxyl group on the cyclohexane ring, has been achieved through an organocatalytic Michael/aldol cascade reaction. nih.gov The stereochemical outcome at the newly formed hydroxyl center was found to be dependent on the nature of the N-protecting group on the indoline ring. Electron-withdrawing groups favored the formation of the 6-(R)-hydroxy configuration, while electron-donating groups led to the 6-(S)-hydroxy configuration as the major product. nih.gov

Amino and Carbonyl Groups: The synthesis of functionalized spiro[cyclohexane-1,3'-indolines] often involves the use of precursors that already contain or can be readily converted to amino or carbonyl functionalities. For example, the tri(n-butyl)phosphine-promoted domino reaction of isatylidene malononitriles and bis-chalcones results in spiro[cyclohexane-1,3'-indolines] with carbonyl groups as part of the newly formed cyclohexane ring. nih.govbeilstein-journals.org While direct stereoselective amination of the cyclohexane ring is less commonly reported, the use of nitrogen-containing starting materials in multicomponent reactions can lead to the incorporation of amino functionalities.

Elaboration of the Cyclohexane Moiety into Fused or Bridged Systems

Fused Systems: The synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine, and indole (B1671886) moieties has been achieved through an organocatalytic enantioselective (4+3) cyclization. rsc.org This strategy allows for the construction of a seven-membered oxepine ring fused to the indoline core at the spiro center.

Bridged Systems: While the direct elaboration of the cyclohexane ring of a pre-existing spiro[cyclohexane-1,3'-indoline] into a bridged system is not extensively documented, the synthesis of bridged bicyclic systems peri-annulated to an indole ring has been reported. researchgate.net These methods, often involving domino reactions of specialized starting materials, provide a pathway to complex polycyclic structures that incorporate the indole motif.

Synthesis of Spiro[cyclohexane-1,3'-indoline] HCl Analogs with Modified Spiro Centers

Altering the size of the carbocyclic ring at the spiro center from a cyclohexane to a cyclopentane or cycloheptane can have a profound impact on the conformational properties and biological activity of the resulting analogs.

The synthesis of spiro[cyclopentane-1,3'-indoline] derivatives has been successfully achieved through three-component reactions. For instance, the reaction of triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile or ethyl cyanoacetate in dimethoxyethane yields triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines]. acs.org Additionally, a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione has been developed for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives with a cyclopentane ring at the spiro center. beilstein-journals.orgnih.gov

The synthesis of spiro[cycloheptane-1,3'-indoline] analogs is less commonly reported in the literature, suggesting that the construction of this larger ring system at the spiro center may present greater synthetic challenges.

The following table provides examples of synthetic methods for analogs with modified spiro centers.

Spiro RingSynthetic MethodStarting MaterialsReference
CyclopentaneThree-Component ReactionTriphenylphosphine, But-2-ynedioate, Isatylidene malononitrile acs.org
CyclopentaneThree-Component ReactionArylamine, Isatin, Cyclopentane-1,3-dione beilstein-journals.orgnih.gov
CycloheptaneNot explicitly detailed--

Replacement of Cyclohexane with Other Cycloalkane Rings

The substitution of the cyclohexane ring with other cycloalkanes, such as cyclopentane or cycloheptane, offers a direct approach to modulate the steric and conformational properties of the spiroindoline core. The synthesis of these analogs often involves multicomponent reactions that can efficiently assemble the desired spirocyclic systems.

For instance, the three-component reaction of triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile or ethyl cyanoacetate in dimethoxyethane has been shown to produce triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines] in satisfactory yields nih.gov. This approach provides a convenient route to five-membered carbocyclic spiroindoline analogs.

Another strategy involves the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature, which yields novel spiro[dihydropyridine-oxindole] derivatives where a cyclopentane-derived ring is incorporated into the final spirocyclic structure acs.orgresearchgate.net. These methods highlight the utility of multicomponent reactions in accessing a variety of carbocyclic spiroindoline analogs.

Introduction of Heteroatoms into the Spirocyclic Ring

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the spirocyclic ring significantly expands the chemical space of spiroindoline derivatives, leading to the formation of novel heterocyclic systems with potentially unique biological activities.

Gold(I)-catalyzed reactions have been successfully employed for the synthesis of spiro[indoline-3,3'-pyrrolidine] and spiro[indoline-3,3'-piperidine] derivatives acs.org. These reactions proceed in a substitution-controlled manner, allowing for the selective formation of either five- or six-membered nitrogen-containing heterocyclic spiro-rings. The synthesis of spiro[indoline-3,3'-pyrrolidin]-2-one (B1313615) derivatives has also been achieved through oxidative rearrangement reactions, starting from readily accessible tryptamine (B22526) derivatives acs.orgnih.gov.

The synthesis of oxygen-containing spiro-heterocycles is exemplified by the multi-component cascade reaction of α-diazo esters, water, isatins, and malononitrile or ethyl cyanoacetate. This reaction, catalyzed by Cu(OTf)₂, provides access to spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives in good to excellent yields beilstein-journals.org. Similarly, spiro[furan-2,3'-indoline]-3-carboxylate derivatives can be prepared via a three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate, using ionic liquid catalysts nih.gov.

Furthermore, the introduction of sulfur into the spirocyclic ring has been achieved through an organocatalytic asymmetric sulfa-Michael/aldol cascade reaction of 2-ylideneoxindoles with 1,4-dithiane-2,5-diol. This method yields chiral spiro[indoline-2,3'-thiophen]-3-ones, incorporating a tetrahydrothiophene moiety into the spiroindoline core.

Structure-Reactivity and Structure-Selectivity Relationship (SRS/SSS) Studies in this compound Derivatives

Understanding the relationship between the structure of spiro[cyclohexane-1,3'-indoline] derivatives and their chemical behavior is paramount for the rational design of new synthetic methods and functional molecules. These studies often focus on how substituents on the indoline core and the spirocyclic ring influence reaction outcomes, including yields, stereoselectivity, and catalytic performance.

Impact of Substituents on Reaction Yields and Stereoselectivity

The electronic nature and steric bulk of substituents on the spiroindoline framework can have a profound impact on the efficiency and stereochemical course of chemical reactions. This is particularly evident in the synthesis of highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones.

In organocatalytic Michael/Aldol cascade reactions of 3-olefinic oxindoles and pentane-1,5-dial, the nature of the N-protecting group on the indoline ring plays a critical role in determining the stereochemical outcome. Electron-withdrawing N-protecting groups, in the presence of an (R)-catalyst, lead to spiro[cyclohexane-1,3'-indoline] derivatives with a 6-(R)-hydroxy configuration. Conversely, electron-donating N-protecting groups furnish the 6-(S)-hydroxy configuration as the major product.

The electronic properties of substituents on the aryl ring of the starting 3-olefinic oxindoles also influence diastereoselectivity. Electron-donating groups generally result in better diastereoselectivity compared to electron-withdrawing groups. For example, a high diastereomeric ratio is observed for a 3-methoxyphenyl substituted starting material, while a lower ratio is seen with a 3-nitrophenyl substituent.

In the tri(n-butyl)phosphine-promoted domino reaction of isatylidene malononitriles and bis-chalcones, substituents on both the isatylidene malononitriles and the bis-chalcones affect the reaction yield. Reactions with bis-chalcones bearing electron-donating groups tend to give slightly higher yields of the corresponding spiro[cyclohexane-1,3'-indolines] than those with electron-withdrawing groups.

Below is a data table summarizing the impact of substituents on reaction yields and stereoselectivity in the synthesis of spiro[cyclohexane-1,3'-indoline] derivatives.

Reaction TypeSubstituent PositionSubstituent NatureEffect on YieldEffect on StereoselectivityReference
Organocatalytic Michael/Aldol CascadeIndoline N-Protecting GroupElectron-withdrawingHighFavors 6-(R)-hydroxy configuration
Organocatalytic Michael/Aldol CascadeIndoline N-Protecting GroupElectron-donatingHighFavors 6-(S)-hydroxy configuration
Organocatalytic Michael/Aldol CascadeAryl ring of 3-olefinic oxindoleElectron-donating-Higher diastereoselectivity
Organocatalytic Michael/Aldol CascadeAryl ring of 3-olefinic oxindoleElectron-withdrawing-Lower diastereoselectivity
Domino Reaction (PBu₃ promoted)Bis-chalconeElectron-donatingSlightly higher-
Domino Reaction (PBu₃ promoted)Bis-chalconeElectron-withdrawingSlightly lower-

Modulation of Catalytic Efficacy and Substrate Scope in Modified Spiroindolines

Modified spiroindoline derivatives themselves can serve as chiral organocatalysts in asymmetric transformations. The structural features of these catalysts, including the nature and position of substituents, can significantly influence their catalytic efficacy and the range of substrates they can effectively activate.

While the direct use of this compound as a catalyst is not extensively documented, studies on related spiroindoline organocatalysts provide valuable insights into structure-catalyst performance relationships. For instance, in the asymmetric synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, the choice of the cinchona-derived squaramide catalyst is crucial for achieving high enantioselectivity. Different catalysts within this class, bearing urea or thiourea moieties, show varied levels of asymmetric induction.

The substrate scope of these catalytic systems is also influenced by the catalyst structure. A well-designed spiroindoline-based organocatalyst can accommodate a wide range of substituted substrates, leading to the efficient synthesis of diverse product libraries. For example, in the aforementioned synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]s, a range of substituted isatins and electron-rich nucleophiles can be employed, demonstrating the broad applicability of the optimized catalytic system.

The development of novel spiroindoline-based catalysts often involves a detailed exploration of structure-activity relationships to identify the optimal catalyst for a specific transformation. This iterative process of catalyst design, synthesis, and evaluation is essential for expanding the utility of spiroindoline organocatalysis in asymmetric synthesis.

The following table provides a conceptual overview of how modifications to a spiroindoline catalyst could modulate its efficacy and substrate scope, based on general principles of organocatalysis.

Catalyst ModificationPotential Impact on Catalytic EfficacyPotential Impact on Substrate ScopeRationale
Introduction of bulky substituents near the active siteMay increase enantioselectivity by enhancing steric hindrance and creating a more defined chiral pocket.May narrow the substrate scope to less sterically demanding substrates.Increased steric bulk can lead to better facial discrimination of the substrate.
Variation of electronic properties of substituents on the indoline ringCan modulate the acidity/basicity of the catalytic moiety, affecting reaction rates.May allow for the activation of a broader range of electronically diverse substrates.Fine-tuning the electronic nature of the catalyst can optimize its interaction with different substrates.
Modification of the spirocyclic ring size or heteroatom contentCan alter the overall conformation and rigidity of the catalyst, influencing stereocontrol.May lead to catalysts with novel reactivity and the ability to accommodate different classes of substrates.Changes in the catalyst backbone can create unique chiral environments.

Potential Research Applications of Spiro Cyclohexane 1,3 Indoline Hcl in Non Clinical Fields

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The spiro[cyclohexane-1,3'-indoline] (B1315622) core is a privileged structural motif, serving as a versatile building block for the construction of more complex molecular architectures. Its utility spans from the total synthesis of natural products to the creation of novel organic materials.

The spiro[cyclohexane-1,3'-indoline] skeleton is a recurring feature in a variety of biologically active natural alkaloids. nih.govresearchgate.net Consequently, derivatives of this compound are crucial intermediates in the total synthesis of these complex targets. nih.gov Synthetic strategies that can efficiently construct this spirocyclic system are highly sought after for accessing these natural products and their analogues.

A notable example is the role of spiro[cyclohexane-1,3'-indoline] derivatives in the synthesis of neosurugatoxin. jst.go.jp A key step in one synthetic approach involves a Diels-Alder reaction using 3-methyleneoxindolines to create the core spiro[cyclohexane-1,3'-indolin]-3-ene-2'-one structure, which serves as a critical intermediate for the total synthesis of this marine toxin. beilstein-journals.org Furthermore, the spiro[cyclohexane-2-indoline] alkaloid family, found in Kopsia plants, represents another class of natural products where this scaffold is central. researchgate.netacs.org Direct spirocyclization approaches have been developed to forge this key structural motif, demonstrating its importance as a synthetic precursor. researchgate.net The facile, one-pot synthesis of spiro[cyclohexane-1,3'-indoline]-2,2'-diones has been highlighted as particularly important for providing starting materials for the synthesis of several natural products. nih.gov

The "spiro concept" is a design principle in materials science for creating high-performance organic electronic materials. This concept involves connecting two, often different, π-conjugated systems through a central sp³-hybridized carbon atom. nih.gov This orthogonal arrangement disrupts conjugation between the two halves of the molecule, which helps to prevent crystallization and improve the morphological stability and solubility of the material while maintaining desirable electronic properties. nih.gov

The spiro[cyclohexane-1,3'-indoline] structure perfectly embodies this principle. The indoline (B122111) moiety can be one functional π-system, while the cyclohexane (B81311) ring can be substituted with another, or the entire scaffold can be incorporated into a larger polymeric structure. This makes the spiro[cyclohexane-1,3'-indoline] framework a promising precursor for advanced functional molecules, including:

Host materials for organic light-emitting diodes (OLEDs): The spiro-center provides thermal and morphological stability, which is crucial for the longevity and efficiency of OLED devices.

Amorphous charge-transport materials: The non-planar structure helps to create stable, glassy films, which are beneficial for organic field-effect transistors (OFETs) and photovoltaic cells.

Photochromic materials: The indoline portion of the molecule is related to well-known photochromic spirooxazines and spiropyrans, suggesting that spiro[cyclohexane-1,3'-indoline] derivatives could be engineered to exhibit light-responsive behavior for applications in optical data storage or smart windows.

The synthesis of variously functionalized spiro[cyclohexane-1,3'-indolines] through methods like phosphine-promoted domino reactions provides access to a library of precursors that can be further elaborated into advanced materials. researchgate.net

Application in Organocatalysis and Metal-Mediated Transformations

While the direct use of Spiro[cyclohexane-1,3'-indoline] HCl as a catalyst is not widely documented, the inherent chirality and rigid structure of its derivatives make the scaffold highly relevant to the field of asymmetric catalysis. Its primary role is as a target for asymmetric synthesis, demonstrating the power of modern catalytic methods.

The development of novel chiral ligands and organocatalysts is fundamental to advancing asymmetric synthesis. Spirocyclic architectures are considered "privileged" scaffolds because their conformational rigidity allows for a well-defined chiral environment, which is effective at transferring stereochemical information during a reaction. umich.edu

While Spiro[cyclohexane-1,3'-indoline] itself is more commonly a synthetic target, its structural motifs are integral to the design of successful chiral ligands and catalysts used in metal-mediated transformations. For instance, related C₂-symmetric spirocyclic compounds have been developed and shown to be highly effective.

SPIROL (Spiroketal-based Ligands): A C₂-symmetric spiroketal scaffold has been used to generate chiral phosphine (B1218219) ligands that are highly effective in a range of transition-metal-catalyzed reactions, including iridium‐catalyzed hydroarylation and palladium‐catalyzed allylic alkylation, achieving excellent enantioselectivity (up to 97% ee). nih.govnih.gov

SPINDOLE (Spiro-bisindole Scaffolds): A recently developed class of C₂-symmetric, spirocyclic compounds derived from indole (B1671886) and acetone (B3395972) has been shown to be a versatile platform for creating chiral organocatalysts and ligands that excel in reactions like hydrogenation and Michael additions. umich.edu

These examples underscore the potential of the spiro-indoline framework. By functionalizing the nitrogen or aromatic ring of the spiro[cyclohexane-1,3'-indoline] core with coordinating groups (e.g., phosphines, amines), it could be readily adapted into a novel class of chiral ligands for asymmetric metal catalysis.

The synthesis of enantiomerically pure spiro[cyclohexane-1,3'-indoline] derivatives is a significant area of research, serving as a benchmark for new asymmetric catalytic methods. Organocatalysis, in particular, has proven to be a powerful tool for this purpose.

Organocatalytic cascade reactions, such as the Michael/Aldol (B89426) sequence, have been developed to construct highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple contiguous stereocenters. nih.gov In one study, the reaction between 3-olefinic oxindoles and pentane-1,5-dialdehyde, catalyzed by a chiral prolinol silyl (B83357) ether, afforded the desired spiro compounds in high yields and with outstanding enantioselectivities (>99% ee). nih.govnih.gov Interestingly, the protecting group on the indoline nitrogen was found to critically influence the stereochemical outcome of the final aldol cyclization, allowing for diastereoselective control. nih.gov

The table below summarizes the findings of an organocatalytic approach to synthesize various spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives.

EntrySubstrate (3-Olefinic Oxindole)CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1N-Boc, 5-H(R)-Diphenylprolinol silyl ether9415:1:2:1>99 nih.gov
2N-Boc, 5-F(R)-Diphenylprolinol silyl ether9612:1:2:1>99 nih.gov
3N-Boc, 5-Cl(R)-Diphenylprolinol silyl ether9710:1:2:1>99 nih.gov
4N-Boc, 5-Br(R)-Diphenylprolinol silyl ether9510:1:2:1>99 nih.gov
5N-Ac, 5-H(R)-Diphenylprolinol silyl ether9410:1:2:1>99 nih.gov
6N-Cbz, 5-H(R)-Diphenylprolinol silyl ether9510:1:2:1>99 nih.gov

Other catalytic strategies, such as HOAc-mediated domino Diels–Alder reactions in ionic liquids, have also been employed to synthesize spiro[cyclohexane-1,3'-indolines] with high diastereoselectivity. jst.go.jp These methods highlight how the synthesis of this specific spiro compound serves as a platform for demonstrating and refining techniques in asymmetric induction.

Use as a Chemical Probe in In Vitro Mechanistic Biological Studies

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. The rigid spiro[cyclohexane-1,3'-indoline] scaffold is an attractive framework for designing such probes because it can orient appended functional groups in precise three-dimensional space, facilitating high-affinity binding to a target's active site.

Researchers have incorporated the spiro-indoline template into molecular probes to study enzyme mechanisms. For example, this scaffold was used as a P2'-ligand in the design of probes targeting the HIV-1 protease active site, aiding in the investigation of enzyme-inhibitor interactions. nih.gov

In another area, spiro[indoline-3,2'-thiazolidine] derivatives, which share the core spiro-indoline structure, have been synthesized and evaluated as dual inhibitors of the enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). frontiersin.org These enzymes are involved in inflammatory pathways, and such dual-inhibitor probes are valuable tools for studying the interplay of these pathways in inflammatory diseases. Furthermore, novel spirooxindole derivatives have been synthesized and used in in vitro studies to investigate their potential as anticancer agents by targeting proteins like CD44. These applications demonstrate the utility of the spiro[cyclohexane-1,3'-indoline] core structure as a versatile starting point for developing sophisticated chemical tools for in vitro mechanistic studies in biochemistry and medicinal chemistry.

Target Identification Studies in Cell-Free Systems

Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. The spiro[cyclohexane-1,3'-indoline] scaffold can be adapted for use in cell-free target identification platforms.

One powerful technique is affinity chromatography . In this approach, a derivative of Spiro[cyclohexane-1,3'-indoline] would be synthesized with a linker arm, allowing it to be immobilized on a solid support, such as chromatography beads. creative-biolabs.com This "bait" molecule is then used to "fish" for its binding partners from a complex biological mixture, like a cell lysate. creative-biolabs.com Proteins that specifically bind to the immobilized spiro compound are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry. creative-biolabs.com This method allows for the unbiased discovery of protein targets without prior knowledge of their identity.

Another sophisticated method is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. nih.govannualreviews.org While a bespoke probe for every target is not feasible, broad-spectrum probes can be used in a competitive format. For instance, if a Spiro[cyclohexane-1,3'-indoline] derivative is a suspected kinase inhibitor, it could be incubated with a cell lysate to allow it to bind to its target kinases. Subsequently, a broad-spectrum kinase ABPP probe, which is often a modified ATP analog with a reporter tag, is added. nih.gov The probe will only label kinases whose active sites are not already occupied by the spiro compound. nih.gov By comparing the probe-labeling pattern with and without the spiro compound, the specific kinase targets can be identified and quantified. nih.govnih.gov This approach is particularly valuable as it provides information on the functional state of the enzymes directly in a complex biological sample. rsc.org

Enzyme Inhibition Profiling In Vitro (mechanistic focus)

The spirooxindole framework, of which Spiro[cyclohexane-1,3'-indoline] is a part, is prevalent in a variety of enzyme inhibitors. nih.gov Detailed in vitro enzyme inhibition assays are crucial for characterizing the potency and mechanism of these interactions.

For any newly identified interaction between a Spiro[cyclohexane-1,3'-indoline] derivative and an enzyme, determining the half-maximal inhibitory concentration (IC₅₀) is the first step. This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. More detailed mechanistic studies aim to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.govyoutube.com This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation. nih.govrsc.org

For example, a series of spiro-oxindole dihydroquinazolinones were identified as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govresearchgate.net Kinetic experiments revealed an uncompetitive mode of inhibition , suggesting the inhibitor binds to the enzyme-substrate complex. nih.gov Such mechanistic insights are vital for understanding how the compound works and for guiding further structural optimization.

Below is a representative table illustrating the type of data generated from enzyme inhibition profiling studies for various spirooxindole derivatives.

Compound ClassTarget EnzymeInhibition ParameterReported Value (μM)Inhibition Mode
Spiro-oxindole dihydroquinazolinonesInsulin-Regulated Aminopeptidase (IRAP)pIC₅₀0.25 (for most potent)Uncompetitive
Spirooxindole-pyrazole derivativesCyclin-dependent kinase 2 (CDK2)IC₅₀0.0756Not Specified
Indoline derivatives5-Lipoxygenase (5-LOX)IC₅₀0.41Not Specified
Indoline derivativesSoluble Epoxide Hydrolase (sEH)IC₅₀0.43Not Specified

This table is a composite of findings for different spirooxindole and indoline derivatives to illustrate the data generated in such studies. nih.govnih.govgatech.edu

Receptor Binding Assays In Vitro (mechanistic focus)

Beyond enzymes, G-protein coupled receptors (GPCRs) are another major class of drug targets. The rigid three-dimensional structure of the Spiro[cyclohexane-1,3'-indoline] scaffold makes it an excellent candidate for designing ligands that can fit into specific receptor binding pockets with high affinity and selectivity.

Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions. oncodesign-services.comnih.govgiffordbioscience.com In these assays, a radiolabeled compound (radioligand) known to bind to the target receptor is used. To determine the affinity of a new, unlabeled compound like a Spiro[cyclohexane-1,3'-indoline] derivative, a competition binding experiment is performed. oncodesign-services.comgiffordbioscience.com The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Kᵢ) can be calculated. nih.gov

For instance, synthetic derivatives of a related spiro[pyrrolidinyl-3,3'-oxindole] scaffold were investigated as ligands for aminergic GPCRs. nih.gov Through optimization, ligands with nanomolar affinity for the 5-HT₆ serotonin (B10506) receptor were developed, demonstrating the utility of the spiro scaffold in generating selective receptor ligands. mdpi.com

To further characterize the nature of the antagonism (if the ligand is an antagonist), a Schild analysis can be performed. annualreviews.org This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A linear Schild plot with a slope of -1 is indicative of competitive antagonism, confirming that the agonist and antagonist bind to the same site in a mutually exclusive manner. annualreviews.orgnih.gov This type of detailed mechanistic study is essential for classifying new receptor ligands.

Compound ScaffoldTarget ReceptorAssay TypeMeasured ParameterResult
Spiro[pyrrolidine-3,3'-indoline]5-HT₆ ReceptorRadioligand CompetitionKᵢSubmicromolar affinity
Diazatricyclodecane (DTD) derivativesμ-Opioid ReceptorRadioligand CompetitionKᵢ22 nM (for most active)

This table presents data from related spiro-indoline and other heterocyclic systems to exemplify the outputs of receptor binding assays. nih.govnih.gov

Development of Fluorescent Probes and Imaging Agents Based on this compound Scaffolds

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. The Spiro[cyclohexane-1,3'-indoline] scaffold can serve as a core structure for the rational design of novel fluorescent probes. nih.gov

The design principle often involves attaching a known fluorophore to the spirocyclic core. The key is that the photophysical properties (e.g., fluorescence intensity or wavelength) of the probe change upon interaction with a specific analyte or change in the local environment. elsevierpure.com For example, a probe could be designed where the fluorescence is initially "quenched" but becomes "turned-on" upon binding to a target protein or ion.

Alternatively, the inherent electronic properties of the indoline system itself can be exploited. Indole and its derivatives are known to be fluorescent. nih.gov By strategic functionalization of the aromatic ring or the cyclohexane moiety of the Spiro[cyclohexane-1,3'-indoline] structure, it may be possible to create a molecule that is sensitive to changes in polarity, pH, or the presence of specific metal ions, allowing it to function as a sensor. The rigid spirocyclic nature could enhance fluorescence quantum yield and photostability compared to more flexible indole derivatives. While specific examples based on the spiro[cyclohexane-1,3'-indoline] scaffold are not yet prevalent, the fundamental principles of probe design suggest this is a promising area for future research. elsevierpure.com

Potential in Material Science and Advanced Functional Materials

The unique photochemical and structural properties of spiro compounds make them attractive building blocks for the creation of "smart" materials with tunable properties.

Exploration of Photochromic and Electrochromic Properties in Derivatives

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of light. researchgate.netrsc.org Spiro-indoline derivatives, particularly spiropyrans and spirooxazines, are well-known photochromic compounds. mdpi.comscu.edu.au Upon UV irradiation, the colorless, closed spiro form undergoes a ring-opening reaction to form a colorful, planar merocyanine (B1260669) form. nih.gov This process is reversible either thermally or by irradiation with visible light.

Research on spiro-indoline naphthoxazines (SINO) and naphthopyrans (NIPS) has demonstrated their potential in applications like dye-sensitized solar cells. researchgate.netrsc.org These compounds exhibit fast switching kinetics and good fatigue resistance. researchgate.net By incorporating the Spiro[cyclohexane-1,3'-indoline] core into similar photochromic systems, it may be possible to fine-tune the absorption wavelengths, switching speeds, and stability of the resulting materials.

Electrochromism is a phenomenon where a material changes color in response to an applied electrical potential. daneshyari.comacs.org Conjugated polymers containing spiro-centers have shown significant promise as electrochromic materials. The spiro-center, by creating a perpendicular arrangement of two chromophores, can prevent extensive electronic communication between them in the neutral state. acs.org Upon electrochemical oxidation or reduction, radical cations or anions are formed, leading to dramatic changes in the material's absorption spectrum and thus its color. For example, polymers based on spirobifluorene and spiro-bipropylenedioxythiophene have been shown to be effective electrochromic materials for applications in smart windows and displays. gatech.edudaneshyari.com Integrating the Spiro[cyclohexane-1,3'-indoline] unit into a polymer backbone could lead to novel electrochromic polymers with unique color transitions and stability. mdpi.com

PropertyCompound ClassStimulusObserved ChangePotential Application
PhotochromismSpiro-indoline naphthoxazines (SINO)UV/Visible LightReversible color change (colorless to colored)Smart windows, optical data storage
ElectrochromismPoly(spiroBiProDOT)Electrical PotentialReversible color change (dark blue to transparent blue)Displays, camouflage materials

This table illustrates the properties of related spiro compounds to highlight the potential of the spiro[cyclohexane-1,3'-indoline] scaffold. researchgate.netrsc.orgdaneshyari.com

Integration into Polymer Architectures for Specific Mechanical or Optical Properties

The incorporation of rigid spirocyclic units into polymer chains can significantly influence the final material's properties. The spiro-center introduces a point of non-coplanarity and rigidity, which can disrupt polymer chain packing, increase the glass transition temperature (Tg), and enhance thermal stability.

A novel multicomponent spiropolymerization technique has been developed to synthesize poly(iminofuran-spiro-oxindole)s. researchgate.net These polymers, containing spiro-oxindole segments in their backbone, were found to be soluble, thermally stable, and exhibited interesting photoluminescent properties, including aggregation-enhanced emission. researchgate.net Furthermore, their photoresponsive refractive index allowed for their use in modifying the resonance wavelengths of silicon microring resonators, demonstrating a clear application in photonics. daneshyari.com

In another approach, spiropyran-containing monomers have been incorporated into polymer nanoparticles via emulsion polymerization. nih.gov The resulting nanoparticles exhibit switchable fluorescence; they are non-fluorescent in their closed spiro-form but become highly fluorescent upon UV-induced conversion to the merocyanine form. nih.gov This "on-off" switching capability, controlled by light, makes them attractive for applications in sensing and imaging. These examples underscore the potential of integrating Spiro[cyclohexane-1,3'-indoline] units into polymers to create advanced materials with tailored optical and potentially mechanical properties for a range of technological applications.

Applications in Sensors and Optoelectronic Devices

The unique three-dimensional and rigid structure of spiro compounds, including derivatives of spiro[cyclohexane-1,3'-indoline], has garnered significant interest for their potential applications in the development of advanced sensors and optoelectronic devices. Their sp³-hybridized central carbon atom, which links two planar molecular systems perpendicularly, imparts desirable properties such as high thermal stability, good solubility, and the suppression of intermolecular interactions that can quench fluorescence. researchgate.netacs.org These characteristics make them promising candidates for creating robust and efficient components for a variety of non-clinical technological applications.

Applications in Sensors

Derivatives of the spiro[indoline] framework have been explored for their utility as chemical sensors, primarily leveraging their chromogenic and fluorogenic properties. These compounds can undergo structural changes in the presence of specific analytes, leading to a detectable optical response.

One notable area of research is the development of fluorescent chemosensors for the detection of heavy metal ions. For instance, a series of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been synthesized and demonstrated to act as a selective fluorescence sensor for mercury(II) ions (Hg²⁺). researchgate.net The fluorescence emission of one such compound was significantly quenched in the presence of Hg²⁺, while other metal ions induced minimal to no change. researchgate.net This high selectivity is crucial for developing reliable sensors for environmental monitoring and other analytical applications.

Furthermore, the photochromic and thermochromic behaviors of certain spiro[indoline] derivatives make them suitable for use in optical and thermal sensing. nih.gov A study on spiro[indoline-pyrido-pyrimidine] derivatives revealed that these compounds exhibit reversible changes in their absorption spectra upon exposure to light (photochromism) and heat (thermochromism). nih.gov This switching capability between a colorless, closed-ring form and a colored, open-ring merocyanine form allows for the development of materials that can act as optical switches or temperature indicators. The fluorescence intensity of some of these derivatives was also found to be temperature-dependent, decreasing as the temperature increased, which further supports their potential in thermal sensing applications. nih.gov

Table 1: Sensor Applications of Spiro[indoline] Derivatives

Spiro[indoline] Derivative ClassTarget Analyte/StimulusPrinciple of DetectionPotential Application
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]Mercury(II) ions (Hg²⁺)Fluorescence quenchingEnvironmental monitoring
Spiro[indoline-pyrido-pyrimidines]Light (UV)Photochromism (color change)Optical switches, data storage
Spiro[indoline-pyrido-pyrimidines]HeatThermochromism, fluorescence quenchingTemperature sensors

Applications in Optoelectronic Devices

The broader class of spiro compounds is widely recognized for its significant contributions to the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The defining spiro-linkage provides a rigid, non-coplanar structure that effectively prevents the close packing of molecules in the solid state. acs.org This structural feature helps to suppress the formation of excimers—excited-state dimers that can lead to broadened, red-shifted emission and reduced device efficiency. acs.org

While research specifically on this compound in OLEDs is not extensively documented in the provided results, the principles derived from studies on similar spiro compounds, such as those based on the spirobifluorene core, are highly relevant. These materials are valued for their high glass transition temperatures (Tg), which contributes to the morphological stability and longevity of organic electronic devices. researchgate.net For example, spirobifluorene derivatives are used as host materials in OLEDs, where their high triplet energy and thermal stability are advantageous. researchgate.net

The ability to tune the electronic and optical properties of spiro compounds by modifying their constituent aromatic systems is a key advantage. researchgate.netacs.org This allows for the design of materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport, as well as to achieve emission in different regions of the visible spectrum. For instance, spiro-DPVBi, a spiro-linked version of a known blue-emitting molecule, exhibits a high fluorescence quantum yield and functions as an excellent blue emitter in OLEDs. acs.org The development of spiro compounds exhibiting thermally activated delayed fluorescence (TADF) is another active area of research, aiming to create highly efficient OLEDs that can harvest both singlet and triplet excitons for light emission without relying on expensive noble metals. researchgate.netnih.gov

Table 2: Properties of Spiro Compounds Relevant to Optoelectronics

PropertyAdvantage in Optoelectronic DevicesExample Compound Class
High Glass Transition Temperature (Tg)Enhanced thermal and morphological stability, longer device lifetime.Spirobifluorenes researchgate.net
Rigid, Non-planar StructureSuppression of excimer formation, leading to stable and pure emission colors. acs.orgGeneral spiro compounds acs.org
High Fluorescence Quantum YieldEfficient light emission.Spiro-DPVBi acs.org
Tunable Electronic PropertiesOptimization of charge injection/transport and emission color. researchgate.netacs.orgSubstituted spirobifluorenes, Spiro-boron compounds researchgate.netnih.gov
Thermally Activated Delayed Fluorescence (TADF)High efficiency in OLEDs by harvesting triplet excitons. researchgate.netnih.govSpiro-CN, Boron-centered spiro compounds researchgate.netnih.gov

Advanced Analytical Methodologies for Spiro Cyclohexane 1,3 Indoline Hcl Research

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of complex chemical entities like Spiro[cyclohexane-1,3'-indoline] (B1315622) HCl. The separation of this spirocyclic compound from starting materials, byproducts, and its own stereoisomers requires high-resolution techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds. For chiral molecules such as Spiro[cyclohexane-1,3'-indoline] HCl, the separation of enantiomers is crucial and is achieved using Chiral Stationary Phases (CSPs). merckmillipore.comphenomenex.com The importance of chiral separations is paramount in many fields, as the different enantiomers of a compound can exhibit significantly different biological effects. merckmillipore.comhplc.eu

CSPs are designed to have specific chiral recognition capabilities, allowing them to interact differently with each enantiomer, which results in different retention times and, therefore, separation. chromatographyonline.com Common types of CSPs used for the resolution of chiral compounds include polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose), Pirkle-type phases, protein-based phases, and cyclodextrin-based phases. merckmillipore.comphenomenex.comresearchgate.net Polysaccharide-based columns, such as those coated with amylose (B160209) tris(3,5-dimethylphenylcarbamate), are particularly effective for a broad range of chiral compounds. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov Both normal-phase and reversed-phase solvent systems can be employed, depending on the specific CSP and the analyte. phenomenex.comresearchgate.net For instance, a study on spirooxindole derivatives utilized a C18 column with a mobile phase of methanol (B129727) and water to determine compound purity. nih.gov

Table 1: Example HPLC Conditions for Analysis of Spiroindoline Derivatives
ParameterConditionPurposeReference
Column Reversed-Phase C18 (4.6 mm × 250 mm, 5 µm)Purity assessment of a spirooxindole-pyrroline derivative. nih.gov
Mobile Phase Methanol:Water (70:30, v/v)Elution of the target compound. nih.gov
Flow Rate 0.5 mL/minControls retention time and resolution. nih.gov
Detection UV at 254 nmQuantification and detection of the analyte. nih.gov
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)General enantiomeric separation of various compounds. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.blog However, molecules with high polarity and low volatility, such as this compound and its precursors containing polar functional groups (e.g., hydroxyls, amines), are not directly suitable for GC analysis. researchgate.netlibretexts.org To overcome this limitation, a chemical modification process known as derivatization is employed. phenomenex.blogresearchgate.net

Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, making it amenable to GC analysis. youtube.com The three most common derivatization methods are:

Silylation: This is a widely used method that replaces active hydrogen atoms in polar groups (like -OH, -NH, -SH) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing a wide range of functional groups including amines and amides. youtube.com

Acylation: This method involves the reaction of functional groups with an acylating agent.

Alkylation: This process, which includes esterification, modifies the analyte by adding an alkyl group. researchgate.net

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). GC-MS is considered a gold standard for the identification of unknown compounds, providing both chromatographic separation and mass-based structural information. hidenanalytical.com This makes it an invaluable tool for online reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products in real-time. hidenanalytical.comresearchgate.net

Table 2: Common Derivatization Reagents for GC Analysis
Reagent ClassExample ReagentTarget Functional GroupsReference
Silylating Agents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Hydroxyls, Carboxylic Acids, Amines, Amides, Thiols youtube.com
HMDS (Hexamethyldisilazane)Sugars, Phenols, Weak Acids, Amines youtube.com
TMSI (N-Trimethylsilylimidazole)Hydroxyls, Carboxylic Acids phenomenex.blog
Alkylating Agents Boron Trifluoride in Methanol (BF3-MeOH)Free Fatty Acids (Esterification) youtube.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations. selvita.comlongdom.org This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. selvita.comshimadzu.com The properties of supercritical fluids—low viscosity and high diffusivity—allow for faster separations, higher efficiency, and reduced back pressure compared to liquid chromatography. libretexts.orgsouthampton.ac.uk

SFC offers several key advantages over HPLC for the analysis of compounds like this compound:

Speed and Efficiency: SFC analyses are typically three to five times faster than those of HPLC, significantly increasing throughput. southampton.ac.ukyoutube.com

Reduced Solvent Consumption: The use of supercritical CO2 dramatically reduces the need for toxic organic solvents, making SFC a more environmentally friendly and cost-effective method. selvita.comsouthampton.ac.uk

High-Resolution Separations: The technique is highly effective for separating stereoisomers and is a preferred choice for both analytical and preparative scale chiral separations in the pharmaceutical industry. researchgate.net

Modern SFC systems can be coupled with various detectors, including mass spectrometry (SFC-MS), providing both high-resolution separation and definitive identification of the analytes. researchgate.net A wide range of chiral stationary phases developed for HPLC have been successfully employed in SFC, demonstrating its versatility and complementary nature to LC-based methods. chromatographyonline.comchromatographyonline.com

Table 3: Performance Comparison of Preparative HPLC vs. SFC for Chiral Separation of Ketoprofen
ParameterNormal Phase Prep HPLCSFCAdvantageReference
Mobile Phase Organic SolventsSupercritical CO2 + ModifierGreener, Lower Cost youtube.com
Flow Rate Standard~3x FasterSpeed youtube.com
Sample Loading 1.2 mg / run5.0 mg / runHigher Throughput youtube.com
Time to Isolate 1g ~650% Slower than SFC~650% Faster than HPLCSignificant Time Savings youtube.com

Quantitative Spectroscopic Methods for Assay and Reaction Monitoring

Spectroscopic methods provide a direct and often non-destructive way to quantify compounds and monitor the progress of chemical reactions.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration and purity of a substance without the need for an identical analyte as a reference standard. acanthusresearch.comnih.gov The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.comfujifilm.com This makes ¹H qNMR a particularly powerful tool, as protons are nearly ubiquitous in organic molecules and have a high natural abundance. emerypharma.com

For absolute quantification, a certified internal standard (or calibrant) of known purity and concentration is added to the sample. ox.ac.ukethz.ch The concentration of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. ox.ac.uk qNMR offers several advantages over chromatographic methods for purity determination, as it can provide a direct measurement and is less susceptible to issues like the non-detection of species that lack a chromophore. acanthusresearch.com

To obtain accurate and precise results, several experimental parameters must be carefully controlled, including ensuring complete dissolution of the sample and standard, setting an adequate relaxation delay to allow for full magnetization recovery between scans, and achieving a high signal-to-noise ratio. ox.ac.ukethz.ch

Table 4: Key Requirements for a qNMR Internal Standard
RequirementDescriptionReference
High Purity The standard should be of a high, certified purity (e.g., from a Certified Reference Material - CRM). emerypharma.comfujifilm.com
Signal Separation The NMR signals of the standard must not overlap with the analyte's signals. emerypharma.comox.ac.uk
Chemical Inertness The standard must not react with the analyte, the solvent, or other components in the sample. ox.ac.uk
Good Solubility Must be fully soluble in the deuterated solvent used for the analysis. ox.ac.uk
Simple Spectrum Ideally, the standard should produce a simple spectrum with sharp singlet peaks for easy and accurate integration. ox.ac.uk
Low Volatility The standard should be non-volatile to ensure accurate weighing and stable concentration. ox.ac.uk

UV/Visible (UV/Vis) spectroscopy is a robust, simple, and widely accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. spectroscopyonline.com

For a compound like this compound, which contains aromatic chromophores, UV/Vis spectroscopy is an effective tool for determining its concentration in solution. nih.gov The analysis involves measuring the absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption of the compound, and then calculating the concentration using a previously established calibration curve.

Furthermore, UV/Vis spectroscopy is highly effective for monitoring reaction kinetics. spectroscopyonline.com By continuously measuring the absorbance at a wavelength specific to a reactant, product, or intermediate, researchers can track changes in concentration over time. spectroscopyonline.comnih.gov This data is crucial for understanding reaction mechanisms, identifying reaction order, and calculating rate constants. spectroscopyonline.com The study of spiro-indoline compounds has shown characteristic absorption bands in the UV region, which can be exploited for such analyses. nih.govmdpi.com

Table 5: Example UV-Vis Absorption Maxima (λmax) for Spiroindoline-type Structures
Compound TypeSolventλmax (nm)Reference
Unsubstituted SpiropyranEthanol295 mdpi.com
Spiro[indoline-pyrido[2,3-d]pyrimidine] derivativeDichloromethane258, 309 nih.gov
Spiro[indoline-pyrido[2,3-d]pyrimidine] derivativeDichloromethane254, 312 nih.gov
Spiropyran in solutionCyclohexane (B81311)~240, ~270, ~320 researchgate.net

Hyphenated Techniques for Comprehensive Characterization and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. ijprajournal.com For this compound, they are crucial for creating a detailed impurity profile, which includes byproducts from synthesis, degradation products, and residual starting materials.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of pharmaceutical analysis, combining the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. ijprajournal.comresolvemass.ca The use of tandem mass spectrometry (MS/MS) further enhances specificity, allowing for the structural elucidation of compounds, even at trace levels. nih.gov

In the analysis of this compound, an LC method is first developed to separate the main compound from any non-volatile or thermally unstable impurities. The eluent is then directed into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the parent compound and its impurities are ionized, typically forming protonated molecules [M+H]⁺. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), providing accurate molecular weights.

For definitive identification, MS/MS is employed. A specific ion of interest (a precursor ion) is selected and subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic fragment ions (product ions). chimia.ch This fragmentation pattern acts as a "fingerprint," which can be used to confirm the structure of known impurities or propose structures for unknown ones. nih.gov This method is sensitive enough to detect and identify impurities at levels below 0.1%. chimia.ch

Interactive Table 1: Representative LC-MS/MS Data for Impurity Profiling of this compound This table presents hypothetical data to illustrate the application of LC-MS/MS for identifying potential process-related impurities and degradation products of this compound.

AnalytePotential SourceRetention Time (min)Precursor Ion (m/z) [M+H]⁺Key Product Ions (m/z)
Indoline (B122111)Starting Material3.5120.0893.06, 77.04
CyclohexanoneStarting Material4.299.0881.07, 55.05
Spiro[cyclohexane-1,3'-indoline]Parent Compound8.1202.16173.12, 144.11, 130.09
Oxidized Spiro ProductDegradation7.5218.15200.14, 158.09
N-Alkylated ImpurityByproduct9.2216.18173.12, 144.11

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

While LC-MS is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile substances. ijprajournal.com In the context of this compound analysis, GC-MS is primarily used to detect residual solvents from the synthesis and purification processes.

The sample is dissolved in a suitable solvent and injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample, and an inert carrier gas sweeps the volatile components onto the GC column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a unique pattern of fragments that can be compared against extensive libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. nih.gov

Interactive Table 2: Representative GC-MS Data for Volatile Impurities in this compound Analysis This table presents hypothetical data for common solvents that could be identified as volatile impurities using GC-MS, based on synthesis methods for related compounds. researchgate.net

Analyte (Residual Solvent)Retention Time (min)Key Mass Fragments (m/z)Library Match Confidence
Acetone (B3395972)2.143, 58High
Hexane2.843, 57, 86High
Ethanol3.431, 45High
Toluene5.691, 92High
Pyridine (B92270)6.352, 79High

Electrochemical Methods for Redox Characterization

Electrochemical methods are employed to study the redox properties of a molecule, providing information on how it behaves during electron transfer processes. For a compound like this compound, which contains an electroactive indoline moiety, these techniques can reveal its oxidation potential and the stability of the resulting charged species.

Cyclic Voltammetry for Determining Redox Potentials and Mechanisms

Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of chemical species. nih.gov The method involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.

For this compound, the indoline nitrogen is susceptible to oxidation. The voltammogram would likely show an anodic (oxidation) peak as the potential is swept to more positive values, corresponding to the removal of an electron from the indoline ring. nih.gov The potential at which this peak occurs (Epa) is a characteristic value related to the ease of oxidation. By analyzing the shape of the peak and the behavior on the reverse scan (which may show a corresponding reduction peak if the process is reversible), researchers can deduce information about the reaction mechanism, the stability of the generated radical cation, and the kinetics of electron transfer. nih.gov The pH of the solution can also significantly affect the redox potentials, indicating the involvement of protons in the electron transfer process. nih.gov

Interactive Table 3: Representative Cyclic Voltammetry Data for an Indoline-Containing Compound This table illustrates plausible oxidation potential data for a compound like this compound under different conditions, based on findings for related indole (B1671886) derivatives. nih.gov

Experimental ConditionAnodic Peak Potential (Epa) (V) vs. Ag/AgClCathodic Peak Potential (Epc) (V) vs. Ag/AgClInferred Process Characteristic
pH 3.0 Buffer+0.95Not observedIrreversible oxidation
pH 7.4 Buffer+0.78Not observedIrreversible oxidation (easier than at pH 3.0)
pH 11.0 Buffer+0.65Not observedIrreversible oxidation (easier than at pH 7.4)
Aprotic Solvent (e.g., Acetonitrile)+0.82+0.75Quasi-reversible oxidation

Spectroelectrochemistry for Elucidating Electronic State Changes during Redox Processes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques in a single experiment to provide information about the electronic structure of redox species. It allows for the simultaneous measurement of spectral changes (e.g., UV-Visible absorption) as a molecule is electrochemically oxidized or reduced.

In a typical experiment involving this compound, the compound would be in a specialized electrochemical cell that allows a light beam to pass through the solution and hit the surface of a transparent or mesh working electrode. As the potential is stepped to a value sufficient to cause oxidation (determined by CV), UV-Vis spectra are recorded in real-time. The formation of the oxidized species, such as a radical cation, is often accompanied by the appearance of new absorption bands at different wavelengths. researchgate.net By correlating the applied potential with the spectral changes, one can definitively assign absorption features to specific redox states (neutral, radical cation, dication) and study their stability over time. This provides a much more complete picture of the electronic consequences of electron transfer than either technique can alone.

Interactive Table 4: Representative Spectroelectrochemical Data for this compound This table presents a conceptual model of expected results from a spectroelectrochemical experiment, illustrating the correlation between redox state and spectral properties.

Applied Potential (V)Redox State of Indoline MoietyObserved Absorption Maxima (λmax, nm)Color of Solution
0.0Neutral~250, ~300Colorless
+0.8Radical Cation [M]˙⁺~350, ~480Yellow/Green
+1.2Dication [M]²⁺~420, ~550Blue/Purple
0.0 (after oxidation)Neutral (if reversible)~250, ~300Colorless

Historical Context and Evolution of Spiro Cyclohexane 1,3 Indoline Hcl Research

Early Discoveries and Seminal Syntheses in Spirocyclic Chemistry

Spirocyclic compounds, characterized by two rings connected through a single, shared atom known as the spiroatom, have intrigued chemists for over a century. wikipedia.org The nomenclature for these unique structures was first proposed by Adolf von Baeyer in 1900. wikipedia.org The inherent structural rigidity and three-dimensionality of spirocycles make them attractive scaffolds in drug discovery, as these features can facilitate precise interactions with biological targets. researchgate.netnih.gov

Early synthetic approaches to spirocycles often contended with challenges related to ring strain and the precise construction of the quaternary spiro-carbon center. researchgate.net Foundational methods typically involved the dialkylation of an activated carbon atom using dihalides. wikipedia.org Another classic approach involves rearrangement reactions, such as the pinacol-pinacolone rearrangement, to create the spirocyclic core. wikipedia.org

The construction of the spirocyclic framework has long been a challenge for synthetic organic chemists. researchgate.net Over the years, a variety of synthetic methodologies have been established to build these complex structures. nih.gov These include intramolecular cycloadditions, ring-closing metathesis, and multi-component reactions. nih.govwhiterose.ac.uk The development of organocatalysis and transition-metal-based catalysis, in particular, has marked a significant advance, enabling the synthesis of various spiro compounds with good to excellent stereoselectivity. researchgate.net The Staudinger reaction, for instance, remains a common and important method for creating spiro-β-lactams. nih.gov

Milestones in the Development of Indoline (B122111) Synthesis Methodologies

The indoline scaffold, a saturated analog of indole (B1671886), is a core component of numerous alkaloids and pharmaceutically active compounds. nih.govsci-hub.se The synthesis of indoles and indolines has been a subject of intense research for more than a century, leading to a rich and diverse array of synthetic methods. nih.gov

One of the most classical and enduring methods is the Fischer indole synthesis, developed in 1883 by Emil Fischer, which typically generates substituted indoles from phenylhydrazines and carbonyl compounds. wikipedia.org While direct synthesis of the parent indole can be challenging with this method, it is highly effective for producing 2- and/or 3-substituted indoles. wikipedia.org Many other named reactions have contributed to the synthetic chemist's toolbox for accessing the indole nucleus, including the Bischler, Madelung, and Reissert syntheses. nih.gov

The evolution of synthetic methodologies has seen a significant shift towards transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance. sci-hub.se In 1998, Stephen L. Buchwald reported a palladium-catalyzed cyclization to form an indoline, a key step in a Type 4 indole synthesis. nih.gov Modern methods frequently employ palladium, iridium, rhodium, or copper catalysts for intramolecular C-H amination or the hydrogenation of indoles to produce indolines. sci-hub.seorganic-chemistry.org The hydrogenation of the indole nucleus is not a trivial task, as the aromatic stabilization of the indole ring and potential catalyst poisoning by the resulting indoline present significant hurdles. sci-hub.se Nevertheless, catalytic asymmetric hydrogenation has become one of the most efficient methods for preparing chiral indolines, often with high yields and excellent enantioselectivity. sci-hub.se

More recent innovations include metal-free approaches, such as iodine-mediated oxidative intramolecular amination and electrocatalytic methods, which provide alternative pathways to indoline derivatives under mild conditions. organic-chemistry.orgorganic-chemistry.org

Evolution of Research Foci on Spiro[cyclohexane-1,3'-indoline] (B1315622) HCl Scaffolds and their Derivatives

The convergence of spirocyclic and indoline chemistry has led to a focused research effort on spiro[cyclohexane-1,3'-indoline] scaffolds and their oxindole (B195798) analogues, spiro[cyclohexane-1,3'-indolin]-2'-ones. nih.gov These structures are recognized as important motifs in many bioactive natural products and medicinal agents. nih.gov

Early synthetic work provided foundational routes to these complex molecules. For instance, a procedure was developed for synthesizing spiro[cyclohexane-1,3'-indoline]-2',4-diones starting from 3-chloromethylene-2-indolones and Danishefsky's diene. capes.gov.brresearchgate.net Another approach involved the oxidative cyclization of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides to furnish spiro[cyclohexane-1,3'-indoline]-2,2'-diones in a one-pot reaction. researchgate.net

The evolution of this research area has been marked by the development of highly sophisticated and stereoselective synthetic strategies. A significant advancement has been the use of organocatalytic cascade reactions. Researchers have successfully employed (R)-diphenylprolinol silyl (B83357) ether as a catalyst for the tandem Michael/aldol (B89426) reaction between 3-olefinic oxindoles and pentane-1,5-dial. nih.govnih.gov This method allows for the construction of spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with four or five contiguous chiral centers in excellent yields and with exceptional enantioselectivity (>99% ee). nih.govnih.gov

Interestingly, studies have shown that the protecting group on the indolin-2-one nitrogen plays a critical role in determining the stereochemical outcome of the final aldol ring closure. nih.gov This level of control is crucial for accessing specific stereoisomers, which is often a key requirement in drug discovery programs. The robustness of these methods has been demonstrated by scaling reactions up to the gram scale while maintaining high yield and enantioselectivity. nih.gov These advanced synthetic protocols highlight the progression from simple scaffold construction to the highly controlled, asymmetric synthesis of complex, multi-functionalized spiro[cyclohexane-1,3'-indoline] derivatives.

Interactive Data Tables

Table 1: Organocatalytic Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives

This table summarizes the results of an organocatalytic Michael/Aldol cascade reaction to produce various spiro[cyclohexane-1,3'-indolin]-2'-one derivatives. nih.gov

Entry3-Olefinic OxindoleProductYield (%)Diastereomeric RatioEnantiomeric Excess (ee, %)
11a (N-Boc, R=H)5a 75>20:1>99
21b (N-Boc, R=5-F)5b 81>20:1>99
31c (N-Boc, R=5-Cl)5c 77>20:1>99
41d (N-Boc, R=5-Br)5d 72>20:1>99
51e (N-Boc, R=5-Me)5e 71>20:1>99
61f (N-Boc, R=5-OMe)5f 68>20:1>99
71g (N-Boc, R=7-F)5g 76>20:1>99
81h (N-Ac, R=H)5h 7115:1>99
91i (N-Me, R=H)5i 701:2.5>99

General reaction conditions: The reaction was performed by employing 3-olefinic oxindole (0.1 mmol), dialdehyde (B1249045) 2 (50% in water, 0.3 mmol), and organocatalyst A (0.01 mmol) in DMF (0.5 mL) at room temperature for 2 days. nih.gov

Future Research Directions and Challenges for Spiro Cyclohexane 1,3 Indoline Hcl

Development of Highly Efficient, Sustainable, and Scalable Synthetic Routes

A primary challenge in the broader application of spiro[cyclohexane-1,3'-indoline] (B1315622) derivatives is the development of synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry and are viable for large-scale production. Current research often relies on multi-step sequences, and while many elegant solutions exist, the focus is now shifting towards more sustainable and scalable approaches.

Future efforts will likely concentrate on the following areas:

One-Pot and Domino Reactions: Expanding the scope of one-pot multicomponent reactions (MCRs) and domino (or cascade) reactions is a promising avenue. nih.govmdpi.com These methods, which combine several synthetic steps into a single operation without isolating intermediates, reduce solvent waste, save time, and decrease energy consumption. nih.gov For instance, the development of a one-pot domino reaction involving a Diels-Alder reaction with an in-situ generated diene has shown promise for the diastereoselective synthesis of the spiro[cyclohexane-1,3'-indoline] framework. nih.gov

Organocatalysis: Asymmetric organocatalysis presents a powerful tool for the enantioselective synthesis of complex spirocyclic structures. nih.gov Research into novel organocatalysts that can facilitate cascade reactions, such as the Michael/Aldol (B89426) cascade, to produce spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters in high yield and enantioselectivity, is a key direction. nih.gov A significant advantage is the ability to perform these reactions on a gram scale while maintaining excellent enantioselectivity. nih.gov

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages for scalability and safety. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. Adapting existing synthetic routes for Spiro[cyclohexane-1,3'-indoline] HCl to flow processes is a critical next step for industrial viability. spirochem.com

Synthetic StrategyKey AdvantagesChallenges for Future ResearchRelevant Reaction Types
One-Pot/Domino ReactionsReduced waste, time, and energy; increased operational simplicity. mdpi.comnih.govSubstrate scope limitations; control of complex stereochemical outcomes.Diels-Alder, [3 + 2] Cycloaddition, Michael/Aldol Cascade. nih.govnih.govfrontiersin.org
OrganocatalysisEnantioselective synthesis; metal-free conditions; lower toxicity. nih.govCatalyst loading and turnover; scalability of catalyst synthesis.Asymmetric Michael/Aldol, Pictet-Spengler type reactions. nih.govresearchgate.net
Flow ChemistryEnhanced safety and scalability; precise reaction control; improved yields. spirochem.comReactor design for multiphasic reactions; integration of real-time monitoring.Adaptation of existing batch syntheses (e.g., cycloadditions, oxidations).

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

The spiro[cyclohexane-1,3'-indoline] core possesses versatile reactivity that can be harnessed for further structural diversification. rsc.org While many synthetic methods focus on constructing the core itself, future research will increasingly explore transformations of the pre-formed spirocycle to access novel chemical space.

Key areas for exploration include:

Ring-Expansive Migrations: Spiroindolenines, closely related to spiroindolines, can undergo acid-catalyzed ring-expansive migration reactions. researchgate.net This provides a pathway to larger, fused ring systems like tetrahydro-β-carbolines and tetrahydrocarbazoles. researchgate.net Investigating the factors that control this migration, such as the electronic properties of migrating groups and catalyst acidity, could unlock synthetic routes to thermodynamically challenging seven-membered rings fused to the indole (B1671886) core. researchgate.net

[3+2] Cycloaddition Reactions: The use of 1,3-dipolar cycloaddition reactions has been effective in synthesizing spirooxindole-pyrrolidine derivatives. mdpi.comnih.gov Exploring a wider range of dipoles and dipolarophiles with the spiro[cyclohexane-1,3'-indoline] system could lead to new classes of fused heterocyclic compounds with potential biological activity.

Post-Synthetic Functionalization: Developing selective C-H activation and functionalization strategies for the cyclohexane (B81311) and indoline (B122111) rings would provide a powerful tool for late-stage diversification. This would allow for the rapid generation of analog libraries from a common spiro[cyclohexane-1,3'-indoline] intermediate, accelerating structure-activity relationship (SAR) studies.

Application of Artificial Intelligence and Machine Learning in Spiroindoline Design, Synthesis, and Property Prediction

Future applications in this domain include:

Generative Models for de Novo Design: Generative AI can design new spiroindoline derivatives from scratch with optimized properties. spirochem.com By defining desired characteristics (e.g., target binding affinity, ADME properties), these models can generate novel molecular structures that are synthetically accessible, providing a rich source of new candidates for investigation. mdpi.com

Reaction Outcome and Property Prediction: ML models can predict the outcome of unknown reactions, identify potential side products, and forecast the physicochemical and biological properties of virtual compounds. nih.govpreprints.org This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. preprints.org

AI/ML ApplicationObjectivePotential Impact on Spiroindoline Research
Retrosynthesis PlanningTo propose efficient and novel synthetic routes to target molecules. chemcopilot.comFaster discovery of scalable and sustainable pathways to this compound and its derivatives.
Generative DesignTo design novel molecules with specific, optimized properties. spirochem.comCreation of new spiroindoline candidates with enhanced biological activity or material properties.
Property PredictionTo forecast reaction outcomes, yields, and molecular properties (e.g., ADME, toxicity). mdpi.compreprints.orgPrioritization of synthetic targets; reduction in failed experiments and late-stage attrition of drug candidates.

Advanced Mechanistic Studies Utilizing Ultrafast Spectroscopy and In-Situ Monitoring Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. The complex, often multi-step, nature of spirocycle formation necessitates the use of advanced analytical techniques that can probe reaction dynamics and identify transient intermediates.

Future research will benefit from the application of:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy allow for the observation of chemical processes on the timescale of bond formation and breaking (femtoseconds to picoseconds). diva-portal.orgphotonics.com Applying these methods to key steps in spiroindoline synthesis, such as the initial C-C bond formation in a cycloaddition, could reveal the precise dynamics of the reaction, including the role of excited states and the identification of short-lived intermediates. rsc.org

In-Situ Monitoring: Technologies such as Raman spectroscopy and Focused Beam Reflectance Measurement (FBRM) enable the real-time tracking of chemical reactions in the reaction vessel. researchgate.net This allows for the monitoring of reactant consumption, product formation, and even polymorphic transitions during crystallization. researchgate.net Such data is invaluable for reaction optimization, ensuring process robustness, and scaling up production.

TechniqueInformation GainedApplication to Spiroindoline Synthesis
Femtosecond Transient Absorption SpectroscopyDynamics of excited states; identification of transient intermediates; reaction timescales (fs-ps). diva-portal.orgrsc.orgElucidating the mechanism of photochemical or very fast thermal reactions used in spirocycle synthesis.
In-Situ Raman SpectroscopyReal-time concentration of reactants/products; detection of polymorphic forms. researchgate.netOptimizing reaction conditions (time, temperature) and controlling crystallization for the desired polymorph of this compound.
Focused Beam Reflectance Measurement (FBRM)Real-time particle size and count in solution. researchgate.netMonitoring crystallization and nucleation to ensure consistent particle size distribution, which is critical for formulation.

Expanding the Scope of Non-Clinical Applications for this compound in Emerging Technologies

While the majority of research on spiroindolines has been in the context of medicinal chemistry, the unique photophysical and electronic properties of related spiro-compounds suggest a significant, yet largely unexplored, potential in materials science and other emerging technologies. nih.govnih.gov

Future research directions should include:

Photochromic Materials: Spiro-compounds, particularly spiropyrans and spirooxazines, are well-known for their photochromic behavior—a reversible transformation between two forms with different absorption spectra upon light irradiation. Investigating whether this compound and its derivatives can be functionalized to exhibit similar properties could open up applications in optical data storage, smart windows, and molecular switches. The ultrafast ring-opening dynamics observed in related systems are key to these functions. rsc.org

Organic Electronics: The rigid, three-dimensional structure of the spiro core can be advantageous in the design of materials for organic light-emitting diodes (OLEDs) and solar cells. photonics.com These structures can help prevent intermolecular aggregation, which often quenches fluorescence and reduces device efficiency. Exploring the synthesis of this compound derivatives with tailored electronic properties (e.g., by introducing electron-donating or -withdrawing groups) is a promising avenue for developing new host materials or emitters for OLEDs.

Sensing and Imaging: The indoline nitrogen and the potential for functionalization on the cyclohexane ring provide sites for attaching fluorophores or binding moieties. This could lead to the development of novel chemosensors or fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.

Conclusion

Summary of Key Research Findings and Methodological Advancements in Spiro[cyclohexane-1,3'-indoline] (B1315622) HCl Chemistry

Research into the Spiro[cyclohexane-1,3'-indoline] scaffold has led to the development of numerous sophisticated synthetic strategies. Early methods have been augmented by modern catalytic and domino reactions that offer high efficiency, control over stereochemistry, and access to a wide array of functionalized derivatives.

Key methodological advancements include organocatalytic cascade reactions, which have proven highly effective. For instance, the use of (R)-diphenylprolinol silyl (B83357) ether as a catalyst in the tandem Michael/aldol (B89426) reaction between 3-olefinic oxindoles and pentane-1,5-dial has enabled the synthesis of complex spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives. nih.gov This method can generate products with four or five contiguous chiral centers in excellent yields and with high enantioselectivity (>99% ee). nih.gov A notable finding from these studies is the critical role of the nitrogen-protecting group on the indolinone ring, which can direct the stereochemical outcome of the final aldol ring closure. nih.govresearchgate.net

Furthermore, domino reactions promoted by nucleophilic phosphines, such as tri(n-butyl)phosphine, have been developed for the efficient construction of spiro[cyclohexane-1,3'-indoline] derivatives through a formal [4 + 2] cycloaddition. beilstein-journals.org Other innovative methods include the oxidative cyclization of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides, which provides a one-pot synthesis of spiro[cyclohexane-1,3'-indoline]-2,2'-diones. researchgate.net These varied approaches highlight a significant trend towards procedural efficiency, often combining multiple bond-forming events in a single operation to rapidly build molecular complexity from simple precursors. researchgate.netplu.mx

Table 1: Comparison of Synthetic Methodologies for the Spiro[cyclohexane-1,3'-indoline] Scaffold

Methodology Key Reagents/Catalysts Type of Reaction Key Features Reference(s)
Organocatalytic Cascade (R)-diphenylprolinol silyl ether, 3-olefinic oxindoles Michael/Aldol Cascade High enantioselectivity (>99% ee); forms multiple stereocenters. nih.govresearchgate.net
Diels-Alder Cycloaddition 3-chloromethylene-2-indolones, Danishefsky's diene [4+2] Cycloaddition 'One-pot' procedure with satisfactory overall yields. researchgate.netplu.mx
Phosphine-Promoted Domino Tri(n-butyl)phosphine, allenoates, isatins Formal [4+2] Cycloaddition Efficient construction of the spiro core. beilstein-journals.org
Oxidative Cyclization N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides Radical 5-exo Cyclization One-pot synthesis with short reaction times. researchgate.net
Multi-component Reaction Arylamine, isatin (B1672199), cyclopentane-1,3-dione Condensation/Cyclization Fast and convenient protocol for novel derivatives. beilstein-journals.org

Significance of Spiro[cyclohexane-1,3'-indoline] HCl in Contemporary Organic Chemistry and Material Science

The Spiro[cyclohexane-1,3'-indoline] scaffold is a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. Its significance stems from its rigid three-dimensional conformation, which is advantageous for designing selective ligands for biological targets by reducing the entropic penalty upon binding. frontiersin.org The spirooxindole motif, a close relative and common synthetic precursor, is found in numerous bioactive natural products and has been incorporated into medicinal agents with a wide range of therapeutic activities. nih.govfrontiersin.org

Derivatives of this scaffold have been identified as promising candidates for anticancer agents. frontiersin.org The unique structural framework, featuring a spiro center at the C3 position of the oxindole (B195798) ring, allows for diverse substitutions that can modulate biological activity. frontiersin.org The ability of the indoline (B122111) moiety to act as both a hydrogen bond donor and acceptor enhances its potential for strong interactions with biological macromolecules. frontiersin.org

While its application in material science is less explored than its medicinal roles, the fundamental spirocyclic structure holds potential. Related spiro-compounds, such as spiropyrans, are well-known for their photochromic properties, switching between two different isomers upon light irradiation. researchgate.net This functionality is crucial for developing molecular switches, optical data storage, and smart materials. The Spiro[cyclohexane-1,3'-indoline] core could potentially be integrated into novel photochromic systems or used to create unique polymeric materials with tailored physical properties.

Outlook for Future Research Trajectories and Potential Breakthroughs for the this compound Scaffold

The future of research on the this compound scaffold is poised for exciting developments. A primary focus will likely be the continued innovation in asymmetric synthesis. The development of novel catalytic systems, potentially using earth-abundant metals or new organocatalysts, could provide even more efficient and selective access to specific stereoisomers, which is critical for pharmaceutical applications. rsc.org

A major trajectory will be the expansion of its application in drug discovery. Building on the established anticancer potential of related spirooxindoles, future work will likely involve the synthesis and screening of large libraries of Spiro[cyclohexane-1,3'-indoline] derivatives against a broader array of biological targets, including kinases, proteases, and protein-protein interactions. frontiersin.org The exploration of this scaffold in developing agents for neurodegenerative diseases and infectious agents represents a promising frontier.

In material science, a potential breakthrough lies in the design and synthesis of functional materials derived from this scaffold. Research could focus on incorporating the Spiro[cyclohexane-1,3'-indoline] unit into polymer backbones or as pendants to create materials with unique thermal, mechanical, or photophysical properties. Investigating the chiroptical properties of enantiomerically pure spiro compounds could lead to new applications in optics and sensor technology. The fusion of its established biological relevance with materials science could also lead to the development of advanced drug delivery systems or biocompatible materials.

Q & A

Q. What synthetic methodologies are most effective for constructing Spiro[cyclohexane-1,3'-indoline] HCl, and how can reaction conditions be optimized?

The domino reaction catalyzed by tri(n-butyl)phosphine (TBP) in chloroform at 65°C efficiently generates spiro[cyclohexane-1,3'-indolines] with high stereoselectivity. Key substrates include isothiomalononitrile and biscoumarins. Optimization involves adjusting substituents on the isothiomalononitrile (e.g., C5 and C1 positions) and using electron-donating groups on biscoumarins to enhance yields. TBP outperforms triphenylphosphine due to superior nucleophilic catalytic activity . For functionalized derivatives, three-component reactions with piperidine catalysis at room temperature yield dispiro[indoline-3,2'-quinoline-3',3''-indolines] in 12 hours, avoiding further cyclization of 1,3-cyclohexanedione moieties .

Q. How can structural characterization of Spiro[cyclohexane-1,3'-indoline] derivatives be rigorously performed?

Advanced techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify characteristic chemical shifts (e.g., spiro carbon signals at ~100–110 ppm) and confirm stereochemistry .
  • Chromatography : Flash column chromatography (cyclohexane/ethyl acetate gradients) purifies intermediates and final products .
  • Mass spectrometry : HPLC-MS and HRMS validate molecular weights and fragmentation patterns .

Q. What role do substituents play in modulating the reactivity and yield of spiro[indoline-cyclohexane] systems?

Substituents on isothiomalononitrile (e.g., thiophene or ethoxycarbonyl groups) and biscoumarins (electron-donating vs. withdrawing groups) significantly influence reaction pathways. For example, 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one increases spiroannulation efficiency, while bulky groups may reduce steric accessibility . In oxindole derivatives, methyl or chloro substituents on the indoline ring enhance biochemical activity by altering electronic density .

Q. How can conformational analysis of the cyclohexane ring inform structural stability?

1,3-Diaxial interactions in cyclohexane derivatives favor equatorial positioning of substituents to minimize steric strain. For disubstituted systems, trans configurations adopt axial-equatorial or equatorial-axial arrangements, while cis configurations exhibit both substituents equatorial or axial . Computational models (e.g., DFT) can predict dominant conformers .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of TBP-catalyzed spiroannulation?

TBP facilitates nucleophilic attack on isothiomalononitrile, initiating a domino sequence: (1) Michael addition, (2) cyclization, and (3) spiro-ring formation. Stereoselectivity arises from steric control during the cyclization step, where TBP’s bulky ligands direct coumarin alignment. Isotopic labeling or kinetic studies could validate intermediates .

Q. How can continuous flow synthesis improve scalability and reproducibility of spiro[indoline-cyclohexane] derivatives?

Microreactors enable rapid mixing and precise temperature control, reducing side reactions. For example, biphasic slug flow systems with AlCl₃/HCl catalysts enhance glucose-to-HMF conversion efficiency, a strategy adaptable to spiro systems . Flow protocols also minimize manual handling, critical for air-sensitive intermediates .

Q. What computational tools are effective in designing Spiro[cyclohexane-1,3'-indoline] derivatives with target bioactivities?

Molecular docking and MD simulations predict binding affinities for oxindole-based inhibitors (e.g., kinase targets). DFT calculations optimize transition states for stereoselective syntheses. ADMET models assess pharmacokinetic profiles early in design .

Q. How can conflicting data on reaction yields be resolved in spiro[indoline] syntheses?

Contradictions often stem from substrate purity or solvent effects. For example, chloroform’s polarity enhances TBP activity, while DCM may stabilize intermediates differently. Systematic screening (e.g., DoE) identifies critical variables, and in-situ monitoring (e.g., ReactIR) tracks reaction progress .

Q. What strategies mitigate 1,3-diaxial strain in cyclohexane-containing spiro compounds?

Substituent placement (equatorial preference) and ring size modulation (e.g., cyclopentane vs. cycloheptane) reduce strain. For dispiro systems, adjusting the angle between rings via linker groups (e.g., dioxolane) enhances stability .

Q. How are spiro[indoline-cyclohexane] derivatives functionalized for biological screening?

Post-synthetic modifications include:

  • Hydrogenation : Pd/C-mediated reduction of nitro or cyano groups .
  • Acylation : Acetyl chloride or HATU-mediated coupling introduces amide/ester moieties .
  • Deprotection : TFA cleaves Boc groups under mild conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.